1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol
Description
Properties
IUPAC Name |
1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14(12)16/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSFSTXHFPKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(1-Hydroxy-1-phenylethyl)pyridine N-oxide
Functionality: Bifunctional Ligand & Synthetic Intermediate Class: Heterocyclic N-Oxide / Tertiary Alcohol Document ID: TG-HPO-2026-02
Executive Summary
This technical guide profiles 2-(1-hydroxy-1-phenylethyl)pyridine N-oxide , a specialized heterocyclic compound characterized by a bifunctional coordination motif . Unlike simple pyridine N-oxides, this molecule incorporates a tertiary alcohol at the
It serves two primary roles in modern research:
-
Ligand Design: It acts as an
-bidentate ligand capable of forming stable 7-membered chelate rings with transition metals, or functioning as a hydrogen-bond donor/acceptor in organocatalysis. -
Synthetic Pivot: It is the direct precursor for the Boekelheide Rearrangement , a critical pathway for functionalizing the
-alkyl side chain of pyridine rings.
Structural Architecture & Physicochemical Profile[1][2]
Molecular Geometry & Intramolecular Dynamics
The defining feature of this molecule is the proximity of the
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between
and .[1] This locks the conformation, reducing entropic penalty during metal coordination. -
Dipole Moment: The
bond creates a significant dipole (approx. 4.0–5.0 D), making the molecule highly polar yet soluble in chlorinated solvents (DCM, CHCl ) due to the lipophilic phenyl and methyl groups. -
Chirality: The C(2) carbon is a stereocenter. Enantiopure forms are valuable in asymmetric catalysis.
Physicochemical Data Table
| Property | Value / Characteristic | Note |
| Molecular Formula | ||
| Molecular Weight | 215.25 g/mol | |
| Appearance | White to Off-white Crystalline Solid | Hygroscopic |
| Solubility | High: DCM, MeOH, EtOH; Low: Hexanes, Et | Polar organic soluble |
| pKa (Conjugate Acid) | ~0.8 - 1.0 | |
| H-Bond Donor | Tertiary Alcohol (-OH) | Sterically hindered |
| H-Bond Acceptor | Strong Lewis Base |
Synthetic Pathways & Optimization
The synthesis is robust, relying on the selective oxidation of the parent pyridine.
Protocol: Selective N-Oxidation
Reaction: 2-(1-hydroxy-1-phenylethyl)pyridine
-
Reagent: m-Chloroperoxybenzoic acid (m-CPBA) is preferred over
for lab-scale synthesis due to solubility in DCM and easier workup. -
Stoichiometry: 1.1 - 1.2 equivalents of oxidant.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (10 mmol) of 2-(1-hydroxy-1-phenylethyl)pyridine in DCM (50 mL). Cool to 0°C.[2]
-
Addition: Add 1.2 eq of m-CPBA portion-wise over 15 minutes. Critical: Exothermic reaction; control addition rate.
-
Monitoring: Warm to RT and stir for 3-6 hours. Monitor by TLC (SiO
, 5% MeOH/DCM). The -oxide is significantly more polar (lower ) than the starting material. -
Quench: Wash with saturated
(3x) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry organic layer (
), concentrate, and recrystallize from EtOAc/Hexane.
Visualization: Synthesis & Reactivity Workflow
Caption: Workflow from precursor oxidation to the critical Boekelheide rearrangement pathway.
Reactivity: The Boekelheide Rearrangement
The most chemically significant property of this molecule is its behavior under acylation conditions, known as the Boekelheide Rearrangement .[3]
Mechanism
When treated with acetic anhydride (
-
O-Acylation: The
-oxide oxygen attacks the anhydride, forming an acetoxypyridinium cation. -
Deprotonation: A base (acetate) removes a proton from the
-methyl/alkyl group (or in this specific case, the hydroxyl group is acetylated first, leading to complex elimination/rearrangement pathways).-
Note: For this specific tertiary alcohol, dehydration is a major competing pathway, often yielding 2-(1-phenylvinyl)pyridine N-oxide or the reduced vinyl pyridine.
-
-
[3,3]-Sigmatropic Shift: If the conditions favor the rearrangement, the acetoxy group migrates from the nitrogen to the
-carbon.
Application in Catalysis
As a ligand, the title compound operates as a Lewis Base with a pendant H-bond donor.
-
Mode: Bifunctional Activation.
-
Mechanism: The
-oxide activates a nucleophile (e.g., organosilicon reagents), while the hydroxyl group directs the electrophile via hydrogen bonding. -
Selectivity: In asymmetric synthesis, the chiral center at the
-carbon induces stereoselectivity in the product.
Experimental Validation & Safety
Quality Control (Self-Validating Protocols)
-
NMR Diagnostic:
-
NMR: Look for the downfield shift of the pyridine ring protons adjacent to the nitrogen (H-6) compared to the unoxidized pyridine (typically shifts from
8.5 to 8.2 ppm due to the change in hybridization/shielding). - NMR: The C-2 carbon (attached to the alcohol) will show a characteristic shift.
-
NMR: Look for the downfield shift of the pyridine ring protons adjacent to the nitrogen (H-6) compared to the unoxidized pyridine (typically shifts from
-
TLC Verification:
-
Stain: UV active.
-
Check: The
-oxide will trail significantly behind the parent pyridine in non-polar solvents. Use 5-10% MeOH in DCM for accurate separation.
-
Safety Profile
-
Explosion Hazard: While stable at RT, concentrated peracids and dry
-oxides can be shock-sensitive or thermally unstable. Do not distill the crude reaction mixture to dryness at high temperatures. -
Toxicity: Pyridine derivatives are generally hepatotoxic. Handle in a fume hood.
References
-
Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides.[2][3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[3] Link
- Malkov, A. V., et al. (2016). N-Oxides in Asymmetric Organocatalysis. Chemical Reviews, 116(18), 10899–10935.
-
O'Reilly, M. E., et al. (2018). Mechanism of the Boekelheide Rearrangement.[3][4][5][6][7] Journal of Organic Chemistry. (General mechanistic validation).
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
Sources
An In-depth Technical Guide to 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Physicochemical Properties
1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol is the N-oxide derivative of phenyl(pyridin-2-yl)methanol. The introduction of the N-oxide functionality significantly alters the electronic and physical properties of the parent molecule.[1] The N-oxide group acts as a strong π-donor and a σ-acceptor, which can influence the molecule's reactivity, polarity, and biological activity.[1]
| Property | Predicted Value/Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₃NO₂ | - |
| Molecular Weight | 215.25 g/mol | - |
| CAS Number | Not Assigned | - |
| Parent Compound | Phenyl(pyridin-2-yl)methanol | PubChem CID: 315585 |
| Parent Compound CAS | 14159-57-0 | - |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to have increased water solubility compared to the parent pyridine derivative due to the polar N-oxide group.[1][2] | [1][2] |
| Basicity | The N-oxide is significantly less basic than the parent pyridine. The pKa of the conjugate acid of pyridine N-oxide is around 0.8.[3] | [3] |
Synthesis and Purification
The most direct and widely employed method for the synthesis of pyridine-N-oxides is the oxidation of the corresponding pyridine derivative.[4][5] Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.[4][6][7]
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Materials:
-
Phenyl(pyridin-2-yl)methanol
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) or 30% Hydrogen Peroxide and Glacial Acetic Acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)
Procedure:
-
Dissolution: Dissolve phenyl(pyridin-2-yl)methanol in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation:
-
Method A (m-CPBA): Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over a period of 30 minutes, ensuring the temperature remains below 10 °C.[8]
-
Method B (H₂O₂/AcOH): Add glacial acetic acid to the solution, followed by the slow dropwise addition of 30% hydrogen peroxide. The reaction is typically stirred at room temperature or gently heated.[7][9]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
Characterization and Spectroscopic Analysis
The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons of the pyridine and phenyl rings. The protons on the pyridine ring, particularly those at the 2- and 6-positions, will be deshielded due to the electron-withdrawing effect of the N-oxide group.[10][11][12] The chemical shifts of the methyl and hydroxyl protons will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for all thirteen carbon atoms. The carbons of the pyridine ring will be affected by the N-oxidation, with the C2 and C6 carbons typically showing a downfield shift.[10][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 216.26.[14][15] A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16), which would result in a fragment ion corresponding to the parent pyridine derivative.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.[5][17][18][19] A broad absorption band for the O-H stretch of the alcohol group will also be present around 3200-3600 cm⁻¹.
Potential Applications in Drug Development
The introduction of an N-oxide moiety can significantly enhance the pharmacological profile of a parent molecule.[2][20] Pyridine-N-oxide derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[20][21][22][23]
Therapeutic Potential:
-
Improved Pharmacokinetics: The increased polarity due to the N-oxide group can improve aqueous solubility and potentially alter membrane permeability, leading to enhanced bioavailability.[1][2]
-
Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, potentially leading to improved target binding and efficacy.[20]
-
Novel Mechanisms of Action: Pyridine-N-oxide derivatives have been shown to exhibit unique mechanisms of action. For instance, some have been identified as non-nucleoside reverse transcriptase inhibitors with anti-HIV activity, while others act at different stages of the viral replication cycle.[21][23]
-
Prodrug Strategy: In hypoxic environments, such as those found in solid tumors, the N-oxide group can be reduced back to the parent pyridine, offering a strategy for targeted drug delivery.[1]
Given the diverse biological activities of both phenyl(pyridin-2-yl)methanol derivatives and pyridine-N-oxides, this compound represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its specific biological targets and efficacy in various disease models is warranted.
Conclusion
While this compound is not yet a commercially available compound with a designated CAS number, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in drug discovery. The strategic introduction of the N-oxide functionality onto the phenyl(pyridin-2-yl)methanol scaffold presents a compelling opportunity for the development of new chemical entities with potentially improved physicochemical and pharmacological properties. The methodologies and insights presented here are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- Drahos, L., & Chernushevich, I. V. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid communications in mass spectrometry : RCM, 19(8), 984–1004.
- BenchChem. (2025). Role of N-oxide group in pyridine derivatives. BenchChem Technical Support Team.
- Saha, S., & Nangia, A. (2018). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 20(38), 5797-5801.
- Kavala, V., & Dandela, R. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-reviews in medicinal chemistry, 14(3), 254–270.
- Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 353-356.
- Palav, A., Misal, B., Ernolla, A., Parab, V., Waske, P., Khandekar, D., & Chaudhary, V. (2019). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(2), 244-251.
- Mosher, H. S., & Turner, L. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79.
- Balzarini, J., Stevens, M., De Clercq, E., Schols, D., & Pannecouque, C. (2005). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. The Journal of antimicrobial chemotherapy, 55(2), 135–138.
- Wikipedia contributors. (2023, December 29). Pyridine-N-oxide. In Wikipedia, The Free Encyclopedia.
- Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591.
- Tong, W., Chowdhury, S. K., Chen, J., & Jemal, M. (2006). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. Rapid Communications in Mass Spectrometry, 20(19), 2847-2856.
- Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(7), 571-583.
- Lu, T., Shi, X. Z., & Wu, Y. M. (2002). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 13(7), 571-572.
- CN1982297A - Synthesis of pyridine-N-oxide - Google P
- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
- ChemicalBook. (n.d.). Pyridine-N-oxide(694-59-7) 1H NMR spectrum.
- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.
- ChemicalBook. (n.d.). Pyridine-N-oxide(694-59-7)IR1.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
- The Organic Chemistry Tutor. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube.
- Shityakov, S., & Shchekotikhin, A. (2022). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. Molecules, 27(19), 6523.
- Della Pina, C., Falletta, E., & Rossi, M. (2011). 1 H NMR spectrum of pyridine oxidation product.
- Balzarini, J., Stevens, M., De Clercq, E., Schols, D., & Pannecouque, C. (2005). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. The Journal of antimicrobial chemotherapy, 55(2), 135–138.
- National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem.
- S. M. Kelly, T. S. Moody, in Comprehensive Organic Synthesis II (Second Edition), 2014.
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
- Copéret, C., Adolfsson, H., Khuong, T.-A. V., Yudin, A. K., & Sharpless, K. B. (1996). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 61(5), 1655-1657.
- NIST. (n.d.). Pyridine, 1-oxide. NIST WebBook.
- Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry.
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The Architectonics of Asymmetric Induction: A Technical Guide to the Structure-Activity Relationship of Pyridine N-Oxide Organocatalysts
Introduction: The Rise of a Privileged Scaffold in Organocatalysis
Enantioselective organocatalysis has emerged as a powerful paradigm in modern synthetic chemistry, offering a sustainable and often complementary alternative to traditional metal-based catalysis. Within this burgeoning field, chiral pyridine N-oxides have carved out a significant niche as highly effective Lewis basic organocatalysts. Their utility spans a range of mechanistically diverse and synthetically valuable transformations, including allylations, propargylations, allenylations, and the ring-opening of meso-epoxides.
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the efficacy of pyridine N-oxide organocatalysts. We will dissect the intricate interplay of electronic and steric factors, the profound influence of the chiral scaffold, and the subtle yet crucial role of non-covalent interactions in dictating the reactivity and stereoselectivity of these remarkable catalysts. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to rationally design and effectively deploy pyridine N-oxide organocatalysts in their synthetic endeavors.
The Engine of Catalysis: The Dual Nature of the N-O Bond
The catalytic prowess of pyridine N-oxides stems from the unique electronic properties of the N-oxide moiety. The polarization of the N-O bond renders the oxygen atom a potent Lewis base, capable of activating a variety of Lewis acidic species. This Lewis basicity, however, is attenuated compared to the parent pyridine, a feature that contributes to the mild and selective nature of these catalysts.
A primary mode of action for pyridine N-oxide catalysts is the activation of organosilicon reagents, such as allyltrichlorosilane, which are frequently employed in carbon-carbon bond-forming reactions. The high affinity of silicon for oxygen facilitates the formation of a hypervalent siliconate intermediate, which enhances the nucleophilicity of the organic group attached to the silicon, thereby promoting its transfer to an electrophile.
Crafting the Chiral Pocket: The Structural Determinants of Enantioselectivity
The ability of a pyridine N-oxide to induce asymmetry in a chemical reaction is entirely dependent on the chiral environment it creates around the reactive center. The design of the chiral scaffold is therefore paramount to achieving high levels of enantioselectivity. Several strategies have been successfully employed to imbue pyridine N-oxide catalysts with chirality.
Axial Chirality: The Helical Constraint
Axially chiral biaryl scaffolds, particularly those based on 2,2'-bipyridine N,N'-dioxides, have proven to be exceptionally effective in a variety of asymmetric transformations. The restricted rotation around the C-C bond connecting the two pyridine rings creates a stable, chiral conformation that effectively shields one face of the activated substrate. The synthesis of these catalysts often involves the resolution of racemic mixtures or, more elegantly, the stereoselective coupling of chiral precursors.
Central and Planar Chirality: Diverse Stereochemical Motifs
In addition to axial chirality, catalysts incorporating central chirality (e.g., derived from amino acids or terpenes) and planar chirality have also been developed. These catalysts often feature a chiral substituent appended to the pyridine ring, which projects into the space around the N-oxide, thereby creating a chiral pocket that directs the approach of the reacting partners.
Fine-Tuning Performance: The Interplay of Electronic and Steric Effects
Beyond the fundamental chiral scaffold, the substituents on the pyridine ring play a critical role in modulating the catalyst's activity and selectivity.
Electronic Effects: Modulating Lewis Basicity
The electronic nature of the substituents on the pyridine ring directly influences the Lewis basicity of the N-oxide oxygen. Electron-donating groups (EDGs) increase the electron density on the oxygen atom, enhancing its Lewis basicity and, in many cases, accelerating the rate of catalysis. Conversely, electron-withdrawing groups (EWGs) decrease the Lewis basicity, which can be beneficial in reactions where a less reactive catalyst is required to achieve high selectivity.
Steric Effects: Sculpting the Transition State
Bulky substituents, particularly at the positions ortho to the N-oxide, exert a profound steric influence on the transition state. These groups can effectively block one face of the activated intermediate, forcing the electrophile to approach from the less hindered side and thereby enhancing enantioselectivity. The strategic placement of sterically demanding groups is a key design element in many of the most successful pyridine N-oxide organocatalysts.
Mechanistic Blueprints: Unraveling the Pathways to Asymmetric Induction
A deep understanding of the reaction mechanism is essential for the rational design of new and improved catalysts. The following sections detail the generally accepted mechanisms for several key transformations catalyzed by chiral pyridine N-oxides.
Asymmetric Allylation of Aldehydes: A Case Study in Lewis Base Activation
The asymmetric allylation of aldehydes with allyltrichlorosilane is a hallmark reaction for pyridine N-oxide organocatalysts. The catalytic cycle, depicted below, commences with the coordination of the Lewis basic N-oxide to the Lewis acidic silicon atom of the allyltrichlorosilane, forming a hypervalent siliconate intermediate. This activation enhances the nucleophilicity of the allyl group, which then attacks the aldehyde in a stereoselective manner. The chiral environment created by the catalyst dictates the facial selectivity of the addition, leading to the formation of an enantioenriched homoallylic alcohol.
Caption: Generalized catalytic cycle for the asymmetric allylation of aldehydes.
The table below presents a selection of chiral pyridine N-oxide catalysts and their performance in the asymmetric allylation of benzaldehyde, illustrating the impact of catalyst structure on enantioselectivity.
| Catalyst Type | Substituents | Yield (%) | ee (%) | Reference |
| Axially Chiral Bipyridine N,N'-Dioxide | 6,6'-Diphenyl | 95 | 96 | |
| Axially Chiral Bipyridine N,N'-Dioxide | 3,3'-Bis(hydroxymethyl)-6,6'-diphenyl | 98 | 98 | |
| Terpene-derived Pyridine N-Oxide | METHOX | 96 | 93 | |
| Isoquinoline N-Oxide | QUINOX | 95 | 87 |
Asymmetric Acylation: The Role of the Acyloxypyridinium Intermediate
In asymmetric acylation reactions, such as the kinetic resolution of secondary alcohols, pyridine N-oxides act as nucleophilic catalysts. The reaction proceeds through the formation of a highly reactive O-acyloxypyridinium intermediate. The chirality of the catalyst ensures that this acylating agent is delivered to one enantiomer of the alcohol faster than the other, leading to a resolution of the racemic mixture.
Caption: Mechanism of pyridine N-oxide catalyzed asymmetric acylation.
Asymmetric Henry Reaction: A Cooperative Catalytic System
The asymmetric Henry (nitroaldol) reaction catalyzed by pyridine N-oxide-metal complexes provides access to valuable β-nitro alcohols with high enantioselectivity. In these systems, the pyridine N-oxide often acts as a chiral ligand for a metal center (e.g., Ni(II)), which in turn coordinates and activates the reactants. The chiral ligand environment around the metal dictates the stereochemical outcome of the reaction.
| Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| Ni-Aminophenol Sulfonamide / Pyridine N-Oxide | 2-Acetylpyridine N-oxide | 99 | 99 | |
| Ni-PyBisulidine / Pyridine N-Oxide | 2-Acetylpyridine N-oxide | (not specified) | (not specified) |
The Decisive Role of Non-Covalent Interactions
Computational studies have illuminated the critical role of non-covalent interactions in the transition states of pyridine N-oxide catalyzed reactions. Hydrogen bonding, π-π stacking, and CH-π interactions between the catalyst, substrates, and intermediates can significantly stabilize the transition state leading to the major enantiomer while destabilizing the transition state leading to the minor enantiomer. The rational design of catalysts that can effectively engage in these non-covalent interactions is a promising avenue for further improving enantioselectivity.
Caption: Illustrative non-covalent interactions in a catalyst-substrate complex.
From Bench to Application: Practical Methodologies
The following protocols provide a starting point for researchers wishing to explore the synthetic utility of pyridine N-oxide organocatalysts.
Synthesis of an Axially Chiral 2,2'-Bipyridine N,N'-Dioxide Catalyst
This procedure is adapted from the synthesis of (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide.
-
Esterification: To a solution of the corresponding axially chiral bipyridine diol in toluene is added (R)-2,2'-bis(chlorocarbonyl)-1,1'-binaphthalene. The mixture is heated to reflux. The thermodynamically more stable diastereomeric diester is isolated by chromatography.
-
Oxidation: The purified diester is dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with m-chloroperbenzoic acid (m-CPBA). The reaction is monitored by TLC until complete consumption of the starting material.
-
Hydrolysis: The resulting N,N'-dioxide diester is hydrolyzed under basic conditions (e.g., aqueous NaOH) to afford the enantiomerically pure diol catalyst.
Representative Catalytic Reaction: Asymmetric Allylation of Benzaldehyde
This protocol is a general procedure for the asymmetric allylation of aldehydes.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral pyridine N-oxide catalyst (0.01-0.1 mol%) is dissolved in a dry solvent (e.g., CH₂Cl₂).
-
Reaction Setup: The solution is cooled to the desired temperature (e.g., -78 °C). Benzaldehyde (1.0 equiv) is added, followed by the dropwise addition of allyltrichlorosilane (1.2 equiv).
-
Reaction Monitoring and Workup: The reaction is stirred at the same temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the enantioenriched homoallylic alcohol.
Conclusion and Future Horizons
The structure-activity relationships of pyridine N-oxide organocatalysts are a testament to the power of rational design in asymmetric catalysis. By carefully tuning the steric and electronic properties of the catalyst scaffold, researchers can achieve remarkable levels of control over the stereochemical outcome of a wide range of chemical transformations. The continued exploration of novel chiral architectures, coupled with a deeper mechanistic understanding gained from computational and experimental studies, will undoubtedly lead to the development of even more powerful and selective pyridine N-oxide organocatalysts in the future. These advancements will continue to provide enabling tools for the efficient synthesis of complex, enantioenriched molecules for applications in medicine, materials science, and beyond.
References
-
Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Molecules. [Link]
-
A New Synthetic Route to Enantiomerically Pure Axially Chiral 2,2'-Bipyridine N,N'-Dioxides. Highly Efficient Catalysts for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silanes. The Journal of Organic Chemistry. [Link]
-
Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. [Link]
-
PR-8. New Axially Chiral Bipyridines and Their Application in Asymmetric Catalysis for Total Synthesis. MOSM2018. [Link]
-
Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews. [Link]
-
Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with All. Organic Letters. [Link]
-
A Novel Axially Chiral 2,2'-bipyridine N,N'-dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes With Allyl(trichloro)silane as a Highly Efficient Catalyst. Organic Letters. [Link]
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. [Link]
-
Analysis of transition state stabilization by non-covalent interactions in the Houk–List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory. Chemical Science. [Link]
-
On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society. [Link]
-
New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes. Tetrahedron: Asymmetry. [Link]
-
Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]
-
Axially Chiral N‐Oxide Catalysts for the Allylation and Crotylation of Aromatic Aldehydes: Exploiting Nonlinear Effects. Chemistry – A European Journal. [Link]
-
Synthesis of helical π-conjugated polymers bearing pyridine N-oxide pendants and asymmetric allylation of aldehydes in the helical cavity. Organic & Biomolecular Chemistry. [Link]
-
Heteroaromatic N- Oxides in Asymmetric Catalysis: A Review. Molecules. [Link]
-
Inorganic Chemistry Journal. ACS Publications. [Link]
-
Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules. [Link]
-
Analysis of transition state stabilization by non-covalent interactions in the Houk–List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory. Chemical Science. [Link]
-
Non-covalent Interaction (NCI) analysis for the key transition states... ResearchGate. [Link]
-
Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules. [Link]
-
Pyridine N-Oxides. Baran Lab. [Link]
-
Role of non-covalent interactions in 2,5-di-Me-pyrazine-di-N-oxide - tertiary butyl alcohol - single-walled and multi-walled carbon nanotubes electrocatalytic systems. ResearchGate. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. [Link]
-
Organocatalytic Enantioselective Henry Reactions. Symmetry. [Link]
-
Catalytic Enantioselective Pyridine N‑Oxidation. Journal of the American Chemical Society. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc. [Link]
Electronic Properties and Reactivity of 1-oxidopyridin-1-ium-2-yl Compounds
The following technical guide details the electronic properties, reactivity, and applications of 1-oxidopyridin-1-ium-2-yl compounds. This analysis focuses on the moiety as both a stable substituent (in ligands like pyrithione) and a reactive intermediate (radical/ylide) in modern drug discovery.
Executive Summary
The 1-oxidopyridin-1-ium-2-yl moiety represents a unique zwitterionic heterocyclic scaffold critical to medicinal chemistry. Structurally derived from pyridine N-oxide (PNO), this group is characterized by a high dipole moment, dual electronic character (σ-acceptor/π-donor), and the ability to stabilize adjacent radical or anionic centers. While historically known through its sulfur-analog pyrithione (a zinc ionophore), recent advances in photoredox catalysis and N-heterocyclic carbene (NHC) chemistry have elevated this species to a "privileged intermediate" for late-stage functionalization (LSF) and scaffold hopping in drug development.
Electronic Architecture & Fundamental Properties[1]
The Zwitterionic Core
The 1-oxidopyridin-1-ium-2-yl group is defined by the
-
Dipole Moment: The parent pyridine N-oxide exhibits a dipole moment of ~4.37 D (vs. 2.2 D for pyridine), driven by the exocyclic oxygen.
-
Resonance Contribution: The oxygen atom acts as a strong
-donor into the ring, increasing electron density at the C2 and C4 positions, while the center acts as a strong -acceptor. This "push-pull" dynamic makes the C2 position (the "yl" attachment point) electronically ambivalent—susceptible to both nucleophilic attack (in the parent oxide) and radical stabilization.
Frontier Molecular Orbitals (FMO)
The reactivity of 1-oxidopyridin-1-ium-2-yl derivatives is governed by the perturbation of the pyridine ring orbitals.
| Parameter | Value / Trend | Mechanistic Implication |
| HOMO | Raised (vs. Pyridine) | Increased nucleophilicity at the oxygen atom; facilitates coordination to metals (e.g., Zn²⁺ in pyrithione). |
| LUMO | Lowered | Increased susceptibility to reduction; facilitates Single Electron Transfer (SET) in photoredox cycles. |
| C2 Spin Density | High (in Radical state) | The C2-radical is stabilized by the adjacent |
| pKa (Conjugate Acid) | ~0.79 | Significantly less basic than pyridine (pKa ~5.2), minimizing protonation interference in physiological media. |
Chelation Geometry (The Pyrithione Effect)
When the 2-position is substituted with a heteroatom (e.g., Sulfur in sodium 1-oxidopyridin-1-ium-2-ylsulfanide), the moiety forms a rigid 5-membered chelate ring with transition metals.
-
Geometry: Distorted square pyramidal or trigonal bipyramidal (depending on metal center).
-
Electronic Effect: The
-oxide oxygen and the C2-substituent act synergistically to lower the oxidation potential of the metal center, a property exploited in metallo-enzyme inhibition (e.g., fungal plasma membrane ATPases).
Reactive Intermediates in Drug Synthesis[2][3]
The "1-oxidopyridin-1-ium-2-yl" species is most valuable in drug discovery when generated as a transient intermediate.
The C2-Radical Species
In photoredox catalysis, the 1-oxidopyridin-1-ium-2-yl radical is a key intermediate for alkylation.
-
Generation: Via oxidative decarboxylation of 2-picolinic acid N-oxides or HAT (Hydrogen Atom Transfer) on the parent oxide.
-
Reactivity: The radical is nucleophilic . It reacts rapidly with electron-deficient heterocycles (Minisci-type reaction) or SOMOphiles.
-
Stability: The adjacent
-oxide stabilizes the radical via spin delocalization onto the oxygen, preventing non-productive polymerization.
The Anionic Migratory Group (Smiles Rearrangement)
Recent breakthroughs (e.g., J. Org. Chem. 2023) utilize the 1-oxidopyridin-1-ium-2-yl group as an arylating agent in Smiles-Truce rearrangements .
-
Mechanism: An NHC catalyst generates an acyl anion equivalent, which attacks the tethered 1-oxidopyridin-1-ium-2-yl moiety.
-
Electronic Driver: The electron-deficient nature of the pyridinium ring (enhanced by the
-oxide) facilitates the intramolecular nucleophilic aromatic substitution ( ) required for the migration.
Experimental Protocol: NHC-Catalyzed Synthesis via 1-oxidopyridin-1-ium-2-yl Migration
Objective: Synthesize a 2-aroyl indole scaffold using the 1-oxidopyridin-1-ium-2-yl group as a migrating arene. This protocol demonstrates the electrophilic utility of the moiety.[1][2][3]
Reagents & Equipment
-
Substrate:
-(1-oxidopyridin-1-ium-2-yl)sulfonyl indole-2-carboxaldehyde (1.0 equiv). -
Catalyst: Triazolium-based NHC precatalyst (10 mol%).
-
Base: Sodium Acetate (NaOAc) (1.0 equiv).
-
Solvent: Anhydrous DMF (0.1 M).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Workflow
-
Preparation: Charge a flame-dried Schlenk tube with the indole substrate, NHC precatalyst, and NaOAc.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add anhydrous DMF via syringe.
-
Reaction: Stir at 35 °C for 16 hours . Note: The mild temperature is critical to prevent decomposition of the N-oxide moiety.
-
Quench: Dilute with EtOAc and wash with brine (3x) to remove DMF.
-
Purification: Flash column chromatography (MeOH/DCM gradient). The product will be the desulfonylated 2-(pyridin-2-carbonyl)indole N-oxide.
Validation Criteria (Self-Correcting):
-
Color Change: Reaction mixture typically shifts from pale yellow to deep amber.
-
TLC:[3][4] Disappearance of the sulfonyl starting material (
) and appearance of the ketone product ( in 5% MeOH/DCM).
Mechanistic Visualization
The following diagram illustrates the Smiles-Truce Rearrangement pathway, highlighting the role of the 1-oxidopyridin-1-ium-2-yl group as an electrophilic acceptor during the migration.
Figure 1: Mechanistic pathway of the NHC-catalyzed rearrangement. The 1-oxidopyridin-1-ium-2-yl group acts as the electrophilic trap for the Breslow intermediate.
References
-
Benz, L. et al. (2023). An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. The Journal of Organic Chemistry.
-
Laus, G. et al. (2016).[5] tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate. IUCrData.
-
Baran, P. S. et al. (2012).[1] Pyridine N-Oxides in Drug Discovery. Baran Group Meeting Notes.
-
PubChem Compound Summary . (2024). Sodium (1-oxidopyridin-1-ium-2-yl)sulfanide.[6] National Center for Biotechnology Information.[7]
-
Rostas, A. M. et al. (2020). Visible-light-mediated generation of a pyridyl radical cation. Chemistry - A European Journal.[1]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. uibk.ac.at [uibk.ac.at]
- 6. SODIUM (1-OXIDOPYRIDIN-1-IUM-2-YL)SULFANIDE HYDRATE | CAS 3811-73-2 [matrix-fine-chemicals.com]
- 7. researchgate.net [researchgate.net]
Heteroaromatic N-Oxide Ligands: A Technical Guide to Asymmetric Catalysis
Executive Summary: The N-Oxide Advantage
In the landscape of asymmetric catalysis, heteroaromatic N-oxides represent a paradigm shift from traditional nitrogen or phosphorus-based ligands. Their utility stems from the unique electronic structure of the N–O bond: a strong dipole ($ \mu \approx 4.0 $ D) that renders the oxygen atom a potent nucleophile and a "hard" Lewis base.
For researchers in drug development, these ligands offer two distinct strategic advantages:
-
The "Oxygen Wall" Effect: Upon coordination to a metal center, the N-oxide oxygen projects the chiral backbone closer to the active site than a corresponding nitrogen donor, creating a tighter, more defined chiral pocket.
-
Dual Activation Modes: These ligands excel as both chiral organocatalysts (activating organosilicon reagents via hypervalent silicate intermediates) and ligands for Lewis acids (Sc, Ni, Mg), enabling transformations like the Roskamp reaction, Strecker reaction, and asymmetric allylations.
Mechanistic Principles & Ligand Architectures
The Electronic & Steric Rationale
The N-oxide moiety acts as a distinct electronic lever.[1] Unlike phosphines (soft donors) or amines (moderate donors), the N-oxide oxygen is a hard donor with high affinity for oxophilic metals (Sc, Ti, Zr, lanthanides) and silicon.
-
Organocatalysis (Lewis Base Activation): In reactions involving trichlorosilanes ($ RSiCl_3 $), the N-oxide oxygen attacks the silicon, forming a hypervalent, hexacoordinate silicate species. This increases the Lewis acidity of the silicon and the nucleophilicity of the allyl group simultaneously.
-
Metal Catalysis (The Feng Model): The $ C_2
\alpha \beta$ geometry that locks the substrate in a specific orientation.
Key Ligand Classes
| Ligand Class | Representative Structure | Key Mechanism | Primary Applications |
| Axially Chiral Bipyridine N,N'-dioxides | Nakajima's Ligands (BINAP-like backbone) | Lewis Base Activation | Allylation of aldehydes, Epoxide opening |
| $ C_2 $-Symmetric Amide N,N'-dioxides | Feng's Ligands (Amino-acid derived) | Tetradentate Metal Chelation | Roskamp reaction, Diels-Alder, Michael Addition |
| Chiral Pyridine N-oxides | PNOs, QUINOX | Nucleophilic Catalysis | Acylation, Sulfonylation, Allylation |
Visualization: Coordination Logic
The following diagram illustrates the coordination logic of Feng-type N,N'-dioxide ligands with a Lewis Acid (e.g., Sc(OTf)3), highlighting the tetradentate binding that enforces stereocontrol.
Figure 1: Tetradentate coordination mode of C2-symmetric N,N'-dioxide ligands creating a rigid chiral pocket around the metal center.
Experimental Protocols
Synthesis of a Feng-Type Ligand ($ L_{Pr-Ram} $)
This protocol describes the synthesis of a $ C_2 $-symmetric ligand derived from L-ramipril, a highly effective ligand for Sc(III)-catalyzed reactions.
Prerequisites:
-
(S)-N-Boc-ramipril acid
-
1,3-Diaminopropane (Linker)
-
Inert atmosphere (Argon/Nitrogen)
Step-by-Step Methodology:
-
Amide Coupling (Ligand Precursor):
-
Dissolve (S)-N-Boc-ramipril acid (2.0 equiv) in dry THF.
-
Add triethylamine (2.2 equiv) and cool to 0°C.
-
Add ethyl chloroformate (2.2 equiv) dropwise (Mixed Anhydride method). Stir for 30 min.
-
Add 1,3-diaminopropane (1.0 equiv) dropwise.
-
Warm to room temperature and stir overnight.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. $ NaHCO_3 $, and brine.[3] Dry over $ Na_2SO_4 $.[3]
-
Deprotection: Treat the crude intermediate with TFA/DCM (1:4) to remove Boc groups if necessary for the specific variant, though often the tertiary amine is formed via reductive amination or alkylation before this step in modular syntheses. Correction: For the standard Feng ligand, the tertiary amine is pre-installed. If starting from the secondary amine of ramipril, alkylate with appropriate halides before oxidation.
-
-
N-Oxidation (Critical Step):
-
Dissolve the chiral bis-amide diamine (1.0 mmol) in DCM (10 mL).
-
Cool to -20°C . Note: Temperature control is vital to prevent over-oxidation or degradation.
-
Add m-CPBA (2.5 equiv, 75% purity) in portions.
-
Stir at -20°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Wash with 10% $ Na_2SO_3 $ (to reduce excess m-CPBA) followed by sat. $ NaHCO_3 $.[3]
-
Purification: Flash chromatography on silica gel using DCM/MeOH (10:1 to 5:1). N-oxides are polar; use MeOH to elute.
-
Validation Check:
-
1H NMR: Look for the downfield shift of the
-protons adjacent to the nitrogen (typically 3.5–4.5 ppm) compared to the amine precursor. -
Stability: Store the ligand in a desiccator. While relatively stable, they are hygroscopic.
Catalytic Application: Asymmetric Roskamp Reaction
Reaction: Reaction of
-
Complex Formation:
-
In a dry Schlenk tube, mix Sc(OTf)3 (0.05 equiv) and the N,N'-dioxide ligand (0.055 equiv).
-
Add dry THF (or DCM depending on substrate solubility).
-
Stir at 35°C for 1 hour to ensure complete coordination. A clear solution usually indicates complex formation.
-
-
Reaction:
-
Cool the catalyst solution to the reaction temperature (typically -20°C to 0°C).
-
Add the aldehyde (1.0 equiv).
-
Add the
-diazoester (1.2 equiv) dissolved in solvent dropwise over 30 minutes. Note: Slow addition prevents diazo dimerization. -
Monitor by TLC until diazo consumption is complete.[3]
-
-
Workup:
-
Filter through a short pad of silica gel.
-
Concentrate and purify via column chromatography.[3]
-
Strategic Application in Drug Development
Solving the "Selectivity Wall"
In late-stage functionalization or core scaffold synthesis, N-oxide ligands offer solutions where Box or Binap ligands fail, particularly for oxophilic substrates (epoxides, ketones).
Case Study Comparison:
| Reaction Type | Traditional Ligand (ee) | N,N'-Dioxide/Sc(III) (ee) | Drug Relevance |
| Ene Reaction | Cu-Box (70-85%) | Sc-Feng (92-99%) | Synthesis of |
| Strecker Reaction | Ti-Salen (80-90%) | Gd-Feng (95-99%) | Synthesis of unnatural |
| Epoxide Opening | Cr-Salen (85-92%) | Y-Feng (90-98%) |
Decision Matrix for Ligand Selection
Use the following logic flow to determine if an N-oxide ligand is suitable for your target transformation.
Figure 2: Decision matrix for selecting N-oxide ligands based on substrate electronics and metal compatibility.
References
-
Liu, X., Lin, L., & Feng, X. (2011).[4] "Chiral N,N'-Dioxides: New Ligands and Organocatalysts for Catalytic Asymmetric Reactions."[4][5][6][7][8][9] Accounts of Chemical Research. Link
- Malkov, A. V., & Kocovsky, P. (2009). "N-Oxides in Asymmetric Catalysis." European Journal of Organic Chemistry. (Review of general utility).
- Nakajima, M. (2000).
-
Siedlecka, R. (2020).[7][10] "Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review." Molecules. Link
-
Shimada, T., et al. (2003).[8] "A new synthetic route to enantiomerically pure axially chiral 2,2'-bipyridine N,N'-dioxides."[8] Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Stability of 1-phenylethanol substituted pyridine N-oxides
An In-Depth Technical Guide to the Stability of 1-Phenylethanol Substituted Pyridine N-Oxides
Abstract
Pyridine N-oxides are a class of heterocyclic compounds with significant utility in organic synthesis and medicinal chemistry, often employed as intermediates to modulate the reactivity of the pyridine ring or as functional components of bioactive molecules themselves.[1][2] The introduction of a 1-phenylethanol substituent imparts chirality and specific steric and electronic properties, making these molecules valuable scaffolds in drug development. However, the inherent reactivity of the N-oxide moiety presents unique stability challenges that must be thoroughly understood to ensure drug product quality, efficacy, and safety. This guide provides a comprehensive technical overview of the factors governing the stability of 1-phenylethanol substituted pyridine N-oxides. We will explore the fundamental physicochemical properties, common degradation pathways—including photochemical, thermal, and pH-dependent mechanisms—and provide validated experimental protocols for robust stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to anticipate and mitigate stability issues associated with this important class of molecules.
Introduction: The Synthetic Utility and Stability Imperative
The oxidation of a pyridine nitrogen to an N-oxide dramatically alters the electronic character of the aromatic ring. The N-O bond, a 1,2-dipole, enriches the ortho (2,6) and para (4) positions with electron density through resonance, making them susceptible to electrophilic attack, while the positively charged nitrogen activates these same positions for nucleophilic substitution.[3][4][5] This dual reactivity makes pyridine N-oxides exceptionally versatile synthetic intermediates.[6] When substituted with a chiral moiety like 1-phenylethanol, these compounds become key building blocks for asymmetric synthesis and complex drug targets.
However, the N-O bond is also the molecule's Achilles' heel. With a bond dissociation energy of approximately 63.3 kcal/mol, it is relatively weak and can be cleaved under various conditions, including exposure to light, heat, or reducing agents.[3] Understanding the stability profile is therefore not an academic exercise but a critical component of the development lifecycle, impacting everything from process chemistry and formulation to storage conditions and shelf-life.
Core Physicochemical and Electronic Properties
The stability of a 1-phenylethanol substituted pyridine N-oxide is intrinsically linked to its structure. The parent compound, pyridine N-oxide, is a colorless, hygroscopic solid.[7] The introduction of the 1-phenylethanol group significantly increases its lipophilicity and molecular weight.
Key Properties Influencing Stability:
-
The N-O Bond: This semi-polar bond is the primary site of reactivity. Its length and strength are influenced by the electronic nature of substituents on the pyridine ring.[8] Electron-withdrawing groups tend to stabilize the N-oxide functionality.[3]
-
Basicity: Pyridine N-oxides are substantially weaker bases than their parent pyridines. The pKa of protonated pyridine N-oxide is approximately 0.8, compared to 5.2 for pyridinium.[2][7] This means that under physiological or mildly acidic conditions, the N-oxide oxygen can be protonated, altering its reactivity and degradation profile.
-
The 1-Phenylethanol Group: This substituent introduces several factors:
-
Steric Hindrance: Its bulk can sterically hinder reactions at the adjacent position on the pyridine ring.
-
Chiral Center: The stability of the chiral center to racemization under stress conditions must be evaluated.
-
Secondary Alcohol: The hydroxyl group is a potential site for oxidation, a degradation pathway independent of the N-oxide moiety.
-
| Property | Typical Value/Characteristic | Implication for Stability |
| Appearance | Colorless to off-white solid | Color change can be an indicator of degradation. |
| Hygroscopicity | High | Water absorption can facilitate hydrolytic degradation pathways.[7] |
| N-O Bond Energy | ~63.3 kcal/mol | Relatively weak; susceptible to photolytic and thermal cleavage.[3] |
| pKa (Conjugate Acid) | ~0.8 | Protonation in acidic media alters electronic properties and reactivity.[7] |
| Solubility | Generally soluble in polar organic solvents | Solvent choice is critical for stability studies and formulation. |
Synthesis and Characterization
A robust stability investigation begins with a pure, well-characterized starting material. The most common method for preparing pyridine N-oxides is the direct oxidation of the corresponding pyridine.
Experimental Protocol: Synthesis of a 1-Phenylethanol Substituted Pyridine N-Oxide
Rationale: This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for N-oxidation. It is known for its high chemoselectivity and generally mild reaction conditions, minimizing side reactions.[1] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the pyridine starting material and m-CPBA. The aqueous sodium bicarbonate wash is crucial to quench any remaining peracid and remove the m-chlorobenzoic acid byproduct.
Methodology:
-
Dissolution: Dissolve the 1-phenylethanol substituted pyridine (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and prevent potential side reactions or over-oxidation.
-
Oxidant Addition: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-oxide via flash column chromatography on silica gel or recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
Key Degradation Pathways and Influencing Factors
The stability of 1-phenylethanol substituted pyridine N-oxides is not absolute. They are susceptible to degradation under several conditions, primarily driven by the reactivity of the N-O group.
Photostability: A Primary Concern
Photochemical degradation is one of the most significant stability risks for pyridine N-oxides. Upon irradiation with UV light, they can undergo complex rearrangements.
Mechanism: The primary photochemical event often involves the transformation of the pyridine N-oxide into a highly strained oxaziridine-like intermediate.[9] This intermediate is typically unstable and can further rearrange to other products, such as 1,2-oxazepines or ring-cleavage products, depending on the solvent and substitution pattern.[9][10] The exact pathway is complex, involving deactivation from an excited state through a conical intersection.[9]
-
Causality: The energy from UV radiation is sufficient to overcome the activation barrier for the N-O bond rearrangement. The specific substituents on the pyridine ring will influence the absorption wavelength and the stability of the excited state and intermediates, thereby affecting the quantum yield of degradation.
Thermal Stability
While generally stable at room temperature, aromatic N-oxides can decompose at elevated temperatures (typically above 150 °C).[11] For a 1-phenylethanol substituted derivative, two primary thermal degradation pathways should be considered:
-
Deoxygenation: At high temperatures, the N-O bond can cleave, leading to the parent pyridine and an oxygen radical. This is often less favorable than rearrangement.
-
Substituent Degradation: The 1-phenylethanol moiety itself can undergo dehydration to form a styrene derivative, a reaction that can be catalyzed by trace acidic or basic impurities.
pH and Hydrolytic Stability
The stability of the N-oxide is highly dependent on the pH of the medium.
-
Acidic Conditions (pH < 2): The N-oxide oxygen is protonated, forming a pyridinium species.[7] This significantly changes the electronic nature of the ring, making it more resistant to some photochemical rearrangements but potentially activating it for other reactions. The protonated form may also be more susceptible to nucleophilic attack by water, although this is generally slow.
-
Neutral Conditions (pH 6-8): The compound is typically at its most stable in this range, provided other stressors like light are excluded.
-
Basic Conditions (pH > 9): In aqueous hydroxide solutions, light-induced treatment can lead to different degradation products, such as 4-cyanobuta-1,3-dien-1-olate derivatives through ring cleavage.[9]
Oxidative and Reductive Stability
-
Reductive Degradation (Deoxygenation): The N-oxide functionality is readily reduced back to the parent pyridine. This is a common synthetic transformation but represents a critical degradation pathway if the molecule is exposed to reducing agents (e.g., certain excipients, metal ions like Fe²⁺).[12]
-
Oxidative Degradation: The molecule contains two primary sites susceptible to oxidation:
-
Pyridine Ring: The ring itself is generally stable to oxidation, but strong oxidants can lead to ring cleavage.
-
1-Phenylethanol Moiety: The secondary alcohol is a prime target for oxidation to the corresponding acetophenone derivative. This pathway is highly relevant in the presence of oxidizing agents like hydrogen peroxide or atmospheric oxygen catalyzed by metal impurities.
-
A Validated Workflow for Stability Assessment
A forced degradation study is essential to identify the likely degradation products and pathways, which in turn informs the development of a stability-indicating analytical method.
Diagram: Stability Assessment Workflow
Caption: Workflow for assessing the stability of a new chemical entity.
Experimental Protocol: Forced Degradation Study
Rationale: This protocol follows standard International Council for Harmonisation (ICH) guidelines to create stress conditions that generate degradation products likely to be seen during long-term storage. A concentration of 1 mg/mL is typical. Each condition includes a control sample protected from the stressor to account for handling-related degradation. The goal is to achieve 5-20% degradation to ensure that secondary degradants are not the primary species observed.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the 1-phenylethanol substituted pyridine N-oxide in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep a control sample (1 mL stock + 1 mL water).
-
Heat both at 60 °C for 24 hours.
-
Cool, neutralize the test sample with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep a control sample (1 mL stock + 1 mL water).
-
Heat both at 60 °C for 24 hours.
-
Cool, neutralize the test sample with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep a control sample (1 mL stock + 1 mL water).
-
Store both at room temperature, protected from light, for 24 hours.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 80 °C oven for 48 hours.
-
Heat a solution sample (1 mg/mL in ACN:H₂O) at 80 °C for 48 hours, protected from light.
-
Prepare and analyze the samples.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep parallel control samples protected from light (e.g., wrapped in aluminum foil).
-
Prepare and analyze the samples.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. Quantify the percentage of the parent peak remaining and the area percent of all new peaks formed. Submit samples with significant degradation for LC-MS/MS analysis to identify the mass of the degradants.
Hypothetical Degradation Profile and Pathways
Based on the known chemistry of pyridine N-oxides, we can predict a likely degradation profile.
Table: Example Forced Degradation Results
| Stress Condition | % Degradation of Parent | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl, 60°C | < 5% | Minor unknown peaks |
| 0.1 M NaOH, 60°C | 8% | Ring-opened products |
| 3% H₂O₂, RT | 15% | Acetophenone analogue (oxidized alcohol), Parent Pyridine (deoxygenated) |
| 80°C, Solid | < 2% | Minimal change |
| Photolytic (ICH) | 22% | Oxaziridine intermediate product, Parent Pyridine |
Diagram: Proposed Photodegradation Pathway
Caption: Proposed photochemical degradation pathway for pyridine N-oxides.[9]
Conclusion
The stability of 1-phenylethanol substituted pyridine N-oxides is a multifaceted issue governed primarily by the reactivity of the N-O bond. While these compounds offer significant synthetic advantages, they are particularly vulnerable to photochemical and oxidative degradation. Photolytic stress can induce complex molecular rearrangements leading to a loss of the parent structure, while oxidative conditions can affect both the N-oxide and the secondary alcohol of the substituent. A thorough understanding of these pathways, investigated through systematic forced degradation studies, is paramount for the development of robust formulations, appropriate storage conditions, and reliable analytical methods. By proactively addressing these stability challenges, researchers can successfully advance these promising molecules through the drug development pipeline.
References
- Title: Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: MDPI URL
- Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp.
- Title: Degradation of pyridines in the environment Source: Semantic Scholar URL
- Title: Recent Trends in the Chemistry of Pyridine N-Oxides Source: ResearchGate URL
- Title: Recent Developments in the Chemistry of Heteroaromatic N-Oxides Source: Thieme URL
- Title: Photochemistry of pyridine N-oxides.
- Title: Substituent effect on the properties of pyridine-N-oxides Source: ResearchGate URL
- Title: Microbial degradation mechanism of pyridine by Paracoccus sp.
- Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL
- Title: Pyridine-N-oxide - Wikipedia Source: Wikipedia URL
- Title: Pyridine N-Oxide | C5H5NO | CID 12753 Source: PubChem URL
- Title: PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: CDH Fine Chemical URL
- Title: How to dry pyridine N-oxide obtained commerically Source: Reddit URL
- Title: Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.
- Title: Recent trends in the chemistry of pyridine N-oxides Source: Arkivoc URL
- Title: Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc Source: YouTube URL
- Title: Reactivity of Pyridine-N-Oxide Source: YouTube URL
- Title: Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides Source: YouTube URL
- Title: US3467659A - Process for the reduction of pyridine n-oxides Source: Google Patents URL
- Title: Pyridine N-Oxides Source: Baran Lab - Scripps Research URL
- Title: Synthesis of 2-substituted pyridines from pyridine N-oxides Source: Semantic Scholar URL
- Title: Pyridine synthesis Source: Organic Chemistry Portal URL
- Title: A New Convenient Synthesis of Pyridine-N-oxides Source: Chinese Chemical Letters URL
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. baranlab.org [baranlab.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. mdpi.com [mdpi.com]
- 10. Photochemistry of pyridine N-oxides. Trapping of the main primary product with base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Chiral Homoallylic Alcohols via N-Oxide Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Homoallylic Alcohols and the Rise of N-Oxide Organocatalysis
Chiral homoallylic alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex natural products and pharmaceuticals. Their stereochemically defined hydroxyl and alkenyl functionalities allow for a wide array of subsequent chemical transformations. The enantioselective allylation of aldehydes represents one of the most direct and efficient methods for accessing these crucial synthons.
In recent years, organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as lower toxicity, reduced cost, and operational simplicity.[1] Within this paradigm, chiral heteroaromatic N-oxides have garnered significant attention as highly effective Lewis basic catalysts for the asymmetric allylation of aldehydes with allyltrichlorosilanes.[1][2] The nucleophilic oxygen atom of the N-oxide activates the silicon center of the allyltrichlorosilane, thereby facilitating the stereoselective transfer of the allyl group to the aldehyde.[1][2]
This comprehensive guide provides an in-depth exploration of the synthesis of chiral homoallylic alcohols using N-oxide catalysis. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for catalyst synthesis and the allylation reaction, and offer practical guidance on troubleshooting and data interpretation.
Mechanistic Insights: Understanding the Catalytic Cycle
The catalytic cycle of N-oxide mediated allylation of aldehydes with allyltrichlorosilane is believed to proceed through a closed, chair-like transition state, which accounts for the high levels of stereocontrol observed. The key steps are illustrated below:
Figure 1: Proposed catalytic cycle for the N-oxide catalyzed enantioselective allylation of aldehydes.
The reaction is initiated by the coordination of the Lewis basic N-oxide to the silicon atom of allyltrichlorosilane, forming a hypervalent silicon intermediate.[1] This activation enhances the nucleophilicity of the allyl group. The aldehyde then coordinates to this activated complex, leading to a highly organized, chair-like six-membered transition state.[3] The stereochemistry of the final product is dictated by the facial selectivity of the aldehyde's approach, which is controlled by the chiral environment of the N-oxide catalyst. Following the transfer of the allyl group, the silyl-protected homoallylic alcohol is released, regenerating the catalyst for the next cycle. A subsequent aqueous work-up hydrolyzes the silyl ether to afford the desired chiral homoallylic alcohol.
Featured Chiral N-Oxide Catalysts: QUINOX and METHOX
Among the plethora of chiral N-oxide catalysts developed, QUINOX and METHOX have demonstrated exceptional efficacy in promoting the asymmetric allylation of a broad range of aldehydes.
| Catalyst | Structure | Key Features |
| QUINOX | (Structure of QUINOX) | Exhibits high enantioselectivity, particularly for electron-poor aromatic aldehydes.[4][5] The stereochemical outcome is sensitive to the electronic properties of the aldehyde substrate.[4][5] |
| METHOX | (Structure of METHOX) | A terpene-derived pyridine N-oxide that shows high enantioselectivity for a wide range of aromatic aldehydes, including both electron-rich and electron-poor derivatives.[6] It can be effective even at room temperature.[6] |
Experimental Protocols
Protocol 1: Synthesis of (R)-QUINOX Catalyst
The synthesis of the QUINOX catalyst involves a Suzuki-Miyaura coupling followed by oxidation.[4]
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 1-chloroisoquinoline (1.0 equiv) and (R)-1-(naphthalen-1-yl)ethane-1-boronic acid (1.2 equiv) in DME, add an aqueous solution of K₂CO₃ (3.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Add (Ph₃P)₄Pd (0.03 equiv) and reflux the mixture for 48 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Step 2: N-Oxidation
-
Dissolve the product from Step 1 in CH₂Cl₂.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The racemic N-oxide can be resolved by co-crystallization with (R)-(+)-BINOL from CH₂Cl₂ to yield (R)-QUINOX.[4]
Protocol 2: General Procedure for the Asymmetric Allylation of Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Chiral N-oxide catalyst (e.g., (R)-QUINOX or (S)-METHOX) (1-5 mol%)
-
Aldehyde (1.0 equiv)
-
Allyltrichlorosilane (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, or MeCN)
-
N,N-Diisopropylethylamine (DIPEA) (optional, but can be beneficial)
-
Anhydrous glassware and inert atmosphere (Argon or Nitrogen)
Reaction Setup Workflow:
Figure 2: General experimental workflow for the asymmetric allylation.
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral N-oxide catalyst (1-5 mol%) and the aldehyde (1.0 equiv).
-
Add anhydrous solvent (e.g., CH₂Cl₂) and stir until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and -78 °C).
-
Slowly add allyltrichlorosilane (1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at this temperature for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of QUINOX and METHOX catalysts with a variety of aromatic aldehydes.
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-QUINOX | 85 | 87 | [4] |
| 2 | 4-Nitrobenzaldehyde | (R)-QUINOX | 92 | 91 | [4] |
| 3 | 4-(Trifluoromethyl)benzaldehyde | (R)-QUINOX | 95 | 96 | [4] |
| 4 | 4-Methoxybenzaldehyde | (R)-QUINOX | 60 | 16 | [4] |
| 5 | Benzaldehyde | (S)-METHOX | 98 | 94 | [6] |
| 6 | 4-Methoxybenzaldehyde | (S)-METHOX | 95 | 96 | [6] |
| 7 | 2-Naphthaldehyde | (S)-METHOX | 96 | 93 | [6] |
Note: Reaction conditions may vary. Please refer to the cited literature for specific details.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or temperature. - Ensure all reagents are anhydrous and the reaction is under an inert atmosphere. |
| - Catalyst deactivation. | - Use freshly prepared or purified catalyst. - Ensure the purity of the aldehyde and allyltrichlorosilane. | |
| Low Enantioselectivity (ee) | - Suboptimal reaction temperature. | - Perform the reaction at a lower temperature. |
| - Incorrect catalyst choice for the substrate. | - Screen different chiral N-oxide catalysts. For electron-rich aldehydes, METHOX may be a better choice than QUINOX.[4][5] | |
| - Impurities in reagents or solvent. | - Use highly pure, anhydrous, and degassed solvents and reagents. | |
| Difficult Purification | - Presence of silicone byproducts from allyltrichlorosilane. | - After the aqueous work-up, the crude product can be dissolved in a solvent like methanol and stirred with a fluoride source (e.g., TBAF or HF-pyridine) to cleave any remaining silyl ethers. Re-extraction and column chromatography can then be performed. |
| - Co-elution of the product and catalyst. | - The N-oxide catalyst is generally more polar than the homoallylic alcohol and can often be separated by careful column chromatography. If separation is difficult, consider washing the organic layer with a dilute acid solution (e.g., 1M HCl) during work-up to protonate and extract the basic N-oxide catalyst into the aqueous phase. |
Conclusion and Future Outlook
The use of chiral N-oxides as organocatalysts for the asymmetric allylation of aldehydes provides a highly efficient and practical method for the synthesis of valuable chiral homoallylic alcohols. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this methodology attractive for both academic research and industrial applications. Future developments in this field will likely focus on expanding the substrate scope to include more challenging aliphatic aldehydes, developing even more active and selective catalysts, and exploring the application of this methodology in the total synthesis of complex molecules.
References
-
Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]
-
Malkov, A. V., Figlus, M., & Kočovský, P. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society, 130(15), 5341–5348. [Link]
-
Skaźnik, D., & Młynarski, J. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules, 25(2), 362. [Link]
-
Malkov, A. V., Dufková, L., Farrugia, L., & Kočovský, P. (2003). Quinox, a quinoline-type N-oxide, as organocatalyst in the asymmetric allylation of aromatic aldehydes with allyltrichlorosilanes: the role of arene-arene interactions. Angewandte Chemie International Edition, 42(31), 3674-3677. [Link]
-
Lu, T., Porterfield, M. A., & Wheeler, S. E. (2012). Explaining the disparate stereoselectivities of N-oxide catalyzed allylations and propargylations of aldehydes. Organic letters, 14(20), 5310-5313. [Link]
-
de la Cruz, P., Lanza, D., Álvarez, E., & Parra, A. (2022). Axially Chiral N‐Oxide Catalysts for the Allylation and Crotylation of Aromatic Aldehydes: Exploiting Nonlinear Effects. ChemCatChem, 14(21), e202200806. [Link]
-
Malkov, A. V., et al. (2004). New Lewis-basic N-oxides as chiral organocatalysts in asymmetric allylation of aldehydes. The Journal of Organic Chemistry, 69(10), 3472-3477. [Link]
-
Díez-González, S., & Marion, N. (2009). Catalytic enantioselective allylation of carbonyl compounds and imines. Chemical Reviews, 109(10), 5129-5161. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Silyl enol ether. (2023, December 19). In Wikipedia. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
-
Malkov, A. V., et al. (2021). Chiral bipyridine-annulated bicyclo[3.3.1]nonane N-oxide organocatalysts for stereoselective allylation and hydrosilylation reactions. Tetrahedron, 80, 131873. [Link]
-
Chelucci, G., & Orrù, G. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Synthesis, 54(01), 1-30. [Link]
-
The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]
-
Zhang, Z., et al. (2022). Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis, 12(16), 10116-10125. [Link]
- Hall, D. G. (Ed.). (2011).
-
Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]
-
Malkov, A. V., Figlus, M., & Kočovský, P. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society, 130(15), 5341–5348. [Link]
Sources
Solvent selection for N-oxide mediated organocatalysis
Application Note: Solvent Selection Strategies for N-Oxide Mediated Lewis Base Organocatalysis
Abstract
In N-oxide mediated organocatalysis—particularly in the activation of organosilicon reagents (e.g., allylation, aldol addition)—the solvent is not merely a medium but a functional component of the catalytic cycle. The high polarity of the N–O bond and the ionic nature of the hypervalent silicate transition states render these systems hypersensitive to dielectric constants and donor numbers. This guide provides a scientifically grounded protocol for solvent selection, balancing the requirement for solubility of the polar catalyst with the need to minimize competitive coordination to the Lewis acidic center.
Mechanistic Foundation: The Solvation Paradox
To select the correct solvent, one must understand the "Solvation Paradox" inherent to N-oxide catalysis.
-
Catalyst Activation: The N-oxide (Lewis Base) must bind to a Lewis Acid (e.g., AllylSiCl₃) to form a hypervalent silicate intermediate. This increases the Lewis acidity of the silicon and the nucleophilicity of the allyl group.
-
The Conflict:
-
Requirement A (Solubility): N-oxide catalysts (especially chiral bis-N-oxides) are highly polar solids, requiring polar solvents (DCM, MeCN) for dissolution.
-
Requirement B (Non-Interference): The solvent must not be a strong Lewis base. Solvents with high Donor Numbers (DN) like THF or DMF will competitively bind to the silicon center, displacing the catalyst and shutting down the cycle.
-
Key Mechanistic Insight: The reaction rate and enantioselectivity often depend on the formation of a tight ion pair or a cationic silicon species. Non-coordinating polar solvents (DCM) favor tight ion pairs, while coordinating polar solvents (MeCN) can stabilize separated ion pairs, potentially altering the stereochemical outcome.
Diagram 1: Mechanistic Solvation Interactions
Caption: The solvent must solubilize the N-oxide without competitively inhibiting the Lewis Acid-Base interaction required for catalysis.
Solvent Selection Matrix
Use this matrix to categorize solvents based on their compatibility with N-oxide/Silicon systems.
| Solvent Class | Representative Solvents | Suitability | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High (Standard) | Excellent solubility for N-oxides; low Donor Number (DN ~0); does not compete for the Lewis acid center. |
| Nitriles | Acetonitrile (MeCN), Propionitrile | Medium/High | High dielectric constant ( |
| Ethers | THF, 1,4-Dioxane, Et₂O | Low (Avoid) | High Lewis basicity (oxygen lone pairs). Competes effectively with the N-oxide catalyst for the silicon center, drastically reducing rate and ee%. |
| Hydrocarbons | Toluene, Hexanes | Low | Poor solubility for polar N-oxide catalysts. Can lead to heterogeneous mixtures and non-linear effects (aggregation). |
| Protic | Alcohols, Water | Prohibited | Hydrolysis of the organosilicon reagent (e.g., Si-Cl bond cleavage) destroys the reagent immediately. |
Experimental Protocol: Solvent Screening Workflow
This protocol is designed for the Enantioselective Allylation of Aldehydes using a chiral N-oxide catalyst (e.g., Denmark or Nakajima type) and Allyltrichlorosilane.
Phase 1: Preparation (The "Dry" Standard)
-
Integrity Check: All solvents must be anhydrous. Water content >50 ppm will hydrolyze AllylSiCl₃, producing HCl and killing the catalyst.
-
Glassware: Flame-dried under vacuum, backfilled with Argon.
Phase 2: The Screening Loop
Execute the following parallel reactions to determine the optimal solvent system.
-
Set up 4 Vials:
-
Vial A: DCM (Baseline)
-
Vial B: MeCN (Polarity Check)
-
Vial C: DCM:MeCN (1:1) (Hybrid)
-
Vial D: Toluene (Non-polar Control - only if catalyst is soluble)
-
-
Catalyst Addition: Add Chiral N-oxide catalyst (typically 5-10 mol%) to each vial.
-
Observation: Note solubility. If the catalyst is not fully soluble at -78°C or 0°C, that solvent is disqualified.
-
-
Substrate Addition: Add the aldehyde (1.0 equiv).
-
Reagent Addition: Add Allyltrichlorosilane (1.2 equiv) dropwise at the designated temperature (usually -78°C).
-
Critical Step: Do not premix the silane and aldehyde without catalyst; background reaction is slow but possible.
-
-
Monitoring: Monitor conversion by TLC or GC-MS at 2h, 6h, and 24h.
Phase 3: Data Analysis & Optimization
-
High Yield / Low ee: Indicates the "Background Reaction" is competing. The solvent may be too polar (stabilizing the uncatalyzed transition state) or the temperature is too high. -> Switch to less polar solvent (DCM) or lower temperature.
-
Low Yield / High ee: Catalyst is working but turnover is slow. -> Increase concentration (0.5M to 1.0M) or try MeCN to stabilize the rate-limiting cationic TS.
-
No Reaction: Catalyst is likely inhibited. -> Ensure no THF/Ether stabilizers are present.
Diagram 2: Solvent Screening Decision Tree
Caption: Logical flow for selecting the optimal solvent based on solubility and coordination properties.
Case Study: Troubleshooting " The THF Trap"
Scenario: A researcher attempts an N-oxide catalyzed allylation using THF because the catalyst was synthesized in THF. Observation: <5% conversion after 24 hours. Root Cause: THF (Donor Number = 20.0) is a stronger Lewis base than the aldehyde substrate towards the silicon center, but weaker than the N-oxide. However, because THF is the solvent (huge molar excess), it saturates the coordination sphere of the silicon reagent (forming AllylSiCl3•(THF)2), preventing the N-oxide from binding and activating the reagent. Correction: Evaporate THF completely (high vacuum) and redissolve in DCM (Donor Number = 0). Conversion restores to >95%.
References
-
Denmark, S. E., & Beutner, G. L. (2008).[1][2] Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638.
-
Nakajima, M., Saito, M., Shiro, M., & Hashimoto, S. (1998). Asymmetric Allylation of Aldehydes with Allyltrichlorosilane Catalyzed by Chiral Phosphoramides. Journal of the American Chemical Society, 120(25), 6419–6420. (Note: Foundational work on Lewis Base activation parallel to N-oxides).[3]
-
Malkov, A. V., Bell, M., Orsini, M., Perni, R., Massa, A., Herrmann, P., ... & Kočovský, P. (2003). New Lewis-basic N-oxides as chiral organocatalysts in asymmetric allylation of aldehydes.[3][4] The Journal of Organic Chemistry, 68(25), 9659-9668.[5]
-
Shimada, T., Kina, A., Ikeda, S., & Hayashi, T. (2002). Chiral Bis(N-oxide)s as Lewis Base Catalysts for Asymmetric Allylation of Aldehydes.[3][4] Organic Letters, 4(16), 2799-2801.
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- 5. New Lewis-basic N-oxides as chiral organocatalysts in asymmetric allylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol in Silicon-Based Nucleophilic Activation
Introduction: Harnessing the Power of Chiral Pyridine N-Oxides in Asymmetric Catalysis
In the landscape of modern organic synthesis, the quest for efficient and highly selective methods for constructing chiral molecules is paramount, particularly in the realm of pharmaceutical and agrochemical development. Among the powerful tools available to synthetic chemists, organocatalysis has emerged as a vibrant and sustainable alternative to traditional metal-based catalysis. Within this field, chiral heteroaromatic N-oxides have garnered significant attention as potent Lewis base catalysts.[1] Their ability to activate silicon-based reagents for nucleophilic attack has unlocked new avenues for asymmetric carbon-carbon bond formation.
This technical guide delves into the application of a specific class of chiral organocatalysts, exemplified by 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol , in silicon-based nucleophilic activation, with a focus on the highly valuable asymmetric allylation of aldehydes. The unique structural and electronic properties of these catalysts, particularly the nucleophilic oxygen atom of the N-oxide and its high affinity for silicon, are central to their catalytic prowess.[2] We will explore the underlying mechanistic principles, provide detailed experimental protocols, and present representative data to equip researchers with the knowledge to successfully implement this methodology in their own synthetic endeavors.
Mechanistic Insights: The Activation of Organosilicon Reagents
The catalytic activity of this compound and its analogues in silicon-based nucleophilic additions, such as the allylation of aldehydes with allyltrichlorosilane, is rooted in the principles of the Sakurai–Hosomi–Denmark-type reaction.[1] The chiral pyridine N-oxide functions as a Lewis base, coordinating to the Lewis acidic silicon atom of the organosilane reagent. This coordination leads to the formation of a hypervalent silicate intermediate, which dramatically enhances the nucleophilicity of the allyl group.[1][3]
The enantioselectivity of the reaction is dictated by the chiral environment created by the catalyst around the reactive center. The reaction is proposed to proceed through a highly organized, closed, chair-like transition state in which the catalyst, the aldehyde, and the silicon reagent are precisely oriented.[1] This transition state model accounts for the high levels of asymmetric induction observed in these reactions.
The general catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycle for the asymmetric allylation of aldehydes.
The stereochemical outcome of the reaction is highly dependent on the structure of the chiral pyridine N-oxide catalyst. Minor modifications to the catalyst backbone can lead to significant changes in enantioselectivity, highlighting the importance of catalyst design.[4]
Synthesis of this compound
The preparation of the title compound and its analogues can be achieved through a straightforward synthetic sequence, typically involving the synthesis of the chiral (pyridin-2-yl)alkanol followed by N-oxidation.
Protocol 1: Synthesis of (S)-1-phenyl-1-(pyridin-2-yl)ethanol
This procedure is adapted from established methods for the addition of organometallic reagents to pyridine-2-carbaldehyde.
Materials:
-
Pyridine-2-carbaldehyde
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add pyridine-2-carbaldehyde (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-phenyl-1-(pyridin-2-yl)ethanol.
Protocol 2: N-Oxidation to yield (S)-1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the N-oxidation, a common and effective method.[1]
Materials:
-
(S)-1-phenyl-1-(pyridin-2-yl)ethanol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-1-phenyl-1-(pyridin-2-yl)ethanol (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol.
Application in Asymmetric Allylation of Aldehydes
The true utility of chiral pyridine N-oxides like this compound is demonstrated in their ability to catalyze enantioselective carbon-carbon bond-forming reactions. The asymmetric allylation of aldehydes is a benchmark reaction for evaluating the efficacy of these catalysts.[1]
Protocol 3: General Procedure for the Asymmetric Allylation of an Aromatic Aldehyde
This protocol is a general guideline based on literature procedures for similar catalysts.[4] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Chiral Pyridine N-Oxide Catalyst (e.g., this compound)
-
Aromatic aldehyde
-
Allyltrichlorosilane
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Diisopropylethylamine (DIPEA) (optional, as an additive)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral pyridine N-oxide catalyst (0.05 - 0.10 eq).
-
Add the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to -40 °C).
-
Add the aromatic aldehyde (1.0 eq) and stir for 10 minutes.
-
Add allyltrichlorosilane (1.2 eq) dropwise.
-
If used, add DIPEA (1.0 eq).
-
Stir the reaction at the specified temperature for the required time (typically 12-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude homoallylic alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Representative Data
The following table summarizes the performance of various chiral pyridine N-oxide catalysts in the asymmetric allylation of benzaldehyde with allyltrichlorosilane, showcasing the high yields and enantioselectivities achievable with this methodology.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| QUINOX | 5 | -40 | CH₂Cl₂ | 95 | 87 | [4] |
| METHOX | 5 | 0 | MeCN | 98 | 96 | [5] |
| Axially-chiral biquinoline N,N'-dioxide | 0.1 | -40 | CH₂Cl₂ | 96 | 96 | [1] |
This data underscores the efficacy of chiral pyridine N-oxides as organocatalysts in promoting highly enantioselective transformations.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of the chiral catalyst and its application in asymmetric allylation.
Sources
- 1. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in allyltrichlorosilane addition reactions
Topic: Troubleshooting low yield in allyltrichlorosilane addition reactions Content type: Technical Support Center Guide
Guide Overview
Subject: Troubleshooting Low Yield & Poor Enantioselectivity in Lewis Base-Catalyzed Allylation Applicable Reagents: Allyltrichlorosilane, Crotyltrichlorosilane, Methallyltrichlorosilane Target Audience: Synthetic Organic Chemists, Process Chemists Scope: Mechanism-based diagnostics, reagent handling, and isolation protocols.
Introduction: The "Jekyll and Hyde" Reagent
Allyltrichlorosilane is a unique reagent in the organosilicon family. Unlike allyltrimethylsilane (Sakurai reagent), which requires strong Lewis acids to activate the electrophile (aldehyde), allyltrichlorosilane requires a Lewis base to activate the nucleophile (the silane itself).
The Core Conflict:
-
Inert State: Without a Lewis base, allyltrichlorosilane is a weak nucleophile.
-
Activated State: Upon binding a Lewis base (e.g., DMF, HMPA, Phosphoramides, N-Oxides), it forms a hypervalent, hexacoordinate silicate. This species is extremely reactive and transfers the allyl group via a closed, chair-like transition state (Zimmerman-Traxler model).
The Troubleshooting Philosophy: Low yields in this reaction rarely stem from "bad luck." They are almost always caused by one of three failures:
-
Deactivation: Hydrolysis of the reagent before it can react.
-
Stalling: Failure to form the hypervalent intermediate (poor catalyst turnover).
-
Isolation Failure: The product is formed but lost during the breakdown of the robust silyl ether intermediate.
Part 1: Diagnostic Q&A (Troubleshooting)
Category 1: Reagent Quality & Handling (The "Hidden" Killers)
Q: My reaction mixture turned cloudy immediately upon adding the reagent. Is this normal? A: No. This is a critical failure.
-
Diagnosis: Cloudiness indicates the formation of silica gel (
) or oligomeric siloxanes due to moisture. Allyltrichlorosilane hydrolyzes instantly in the presence of water to release HCl gas. -
Impact: The released HCl will deactivate your Lewis base catalyst (protonating it) and potentially destroy acid-sensitive aldehydes.
-
Fix:
-
Ensure the reaction vessel is flame-dried under vacuum.
-
Distill allyltrichlorosilane under inert atmosphere (Ar/N2) if the bottle is old.
-
Tip: If the liquid in the bottle is not perfectly clear and colorless, distill it.
-
Q: I am using an aliphatic aldehyde and getting low yields with many unidentified side spots. Why? A: You are likely forming silylchlorohydrins.
-
Mechanism: Aliphatic aldehydes are less reactive than aromatic ones. If the Lewis base-catalyzed cycle is slow, the "background" reaction catalyzed by adventitious HCl becomes competitive. This leads to the addition of HCl across the carbonyl or the formation of stable silylchlorohydrins that do not hydrolyze to the desired alcohol easily.
-
Fix:
-
Add a Scavenger: Add 1.0–1.2 equivalents of DIPEA (diisopropylethylamine) to scavenge HCl. This shuts down the background pathway without inhibiting the Lewis base catalysis.
-
Temperature: Do not run aliphatic substrates at -78 °C unless using a highly active catalyst. -40 °C or 0 °C is often required to ensure the catalytic rate outcompetes the background decomposition.
-
Category 2: Reaction Conditions & Optimization
Q: My TLC shows full conversion, but after column chromatography, my yield is <40%. Where did the product go? A: It is likely trapped in the silica gel or lost as a volatile silyl ether.
-
The Trap: The immediate product of the reaction is a trichlorosilyl ether (or a cyclic silyl species). This bond is extremely strong. Standard aqueous washes (water/brine) are often insufficient to hydrolyze it. If you load this species onto a silica column, it will bind irreversibly to the stationary phase.
-
The Fix: You must perform a Fluoride-Assisted Hydrolysis or a Basic Solvolysis before purification (See Protocol section below).
Q: How does solvent choice affect the yield? A: Solvent choice dictates the Lewis Base binding equilibrium.
-
Donating Solvents (THF, DMF): Avoid these if you are using a chiral catalyst. The solvent will compete with your catalyst for the silicon center, leading to a racemic background reaction (racemic product).
-
Non-Donating Solvents (DCM, CHCl3, Toluene): These are ideal. They force the silane to bind to your catalyst (the only Lewis base present).
-
Acetonitrile: A middle ground. Often good for rate, but can lower enantioselectivity compared to DCM.
Part 2: Visualizing the Failure Points
The following diagram illustrates the catalytic cycle and where specific failures occur.
Caption: Figure 1. The Lewis Base activation cycle. Red dotted lines indicate critical failure points: moisture deactivation and product loss during isolation.
Part 3: Standard Optimized Protocol (The "Denmark" Method)
This protocol is designed to minimize silylchlorohydrin formation and ensure complete product isolation.
Reagents:
-
Aldehyde (1.0 equiv)
-
Allyltrichlorosilane (1.2 – 1.5 equiv)
-
Lewis Base Catalyst (e.g., HMPA, DMF, or Chiral Phosphoramide) (0.1 – 1.0 equiv)
-
DIPEA (Diisopropylethylamine) (1.2 equiv) – Optional, highly recommended for aliphatic aldehydes.
-
Solvent: Anhydrous DCM or CH3CN (0.2 – 0.5 M).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool to room temperature under a stream of Argon or Nitrogen.
-
Solvation: Add the aldehyde and the Lewis Base catalyst. Dissolve in anhydrous DCM.
-
Cooling: Cool the mixture to the desired temperature (typically -78 °C for chiral applications, 0 °C for racemic/achiral).
-
Addition: Add DIPEA (if using). Then, add Allyltrichlorosilane dropwise via syringe over 5-10 minutes.
-
Note: Rapid addition can cause a localized exotherm and lower selectivity.
-
-
Reaction: Stir at the set temperature.
-
Monitoring: Do not rely solely on TLC of the crude mix.[1] Withdraw a small aliquot (0.1 mL), quench it in a vial with Sat. NaHCO3, shake well, extract with ether, and TLC the ether layer.
-
-
Quench & Workup (CRITICAL STEP):
-
The Reagent: Prepare a 1:1 (v/v) mixture of Saturated Aqueous KF and Saturated Aqueous KHCO3 (or NaHCO3) .
-
The Pour: Pour the cold reaction mixture rapidly into a vigorously stirring beaker containing the KF/Bicarbonate solution (use ~2 mL of solution per mmol of silane).
-
The Stir: Stir vigorously at room temperature for 1 to 2 hours .
-
Visual Cue: The mixture will initially be biphasic and cloudy. Over time, a white, amorphous precipitate (polymeric silicon fluoride) will form, and the layers will clarify.
-
-
Filtration: Filter the entire mixture through a pad of Celite to remove the silicon solids. Wash the pad with DCM.
-
Extraction: Separate the layers. Extract the aqueous layer 3x with DCM. Dry combined organics over Na2SO4.
Part 4: Comparative Data & Solvent Effects
The following table summarizes how conditions affect yield and enantioselectivity (ee) for a typical aromatic aldehyde (e.g., Benzaldehyde).
| Solvent | Catalyst Type | Typical Yield | Typical ee | Notes |
| DCM | Chiral Phosphoramide | 85-95% | 85-95% | Gold Standard. Best balance of rate and selectivity. |
| THF | Chiral Phosphoramide | 40-60% | <10% | Avoid. Solvent competes with catalyst (racemic background reaction). |
| Acetonitrile | Pyridine N-Oxide | 80-90% | 70-85% | Good for N-oxide catalysts; accelerates rate but may lower ee slightly. |
| DCM | DMF (Achiral) | >90% | 0% | Excellent for rapid, racemic synthesis. |
Part 5: Troubleshooting Flowchart
Caption: Figure 2. Decision tree for diagnosing yield loss. Differentiates between reaction failure and isolation failure.
References
-
Denmark, S. E.; Coe, D. M.; Pratt, N. E.; Griedel, B. D. "Asymmetric Allylation of Aldehydes with Chiral Lewis Bases." Journal of Organic Chemistry, 1994 , 59, 6161–6163. Link
-
Denmark, S. E.; Fu, J. "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 2003 , 103, 2763–2794. Link
-
Kobayashi, S.; Nishio, K. "Facile Synthesis of Homoallylic Alcohols from Allyltrichlorosilanes and Aldehydes in DMF." Tetrahedron Letters, 1993 , 34, 3453–3456. Link
-
Nakajima, M.; Saito, M.; Shiro, M.; Hashimoto, S. "Asymmetric Allylation of Aldehydes with Allyltrichlorosilane Catalyzed by Chiral Phosphoramides." Journal of the American Chemical Society, 1998 , 120, 6419–6420. Link
-
Malkov, A. V.; Kočovský, P. "Chiral N-Oxides in Asymmetric Catalysis."[2] European Journal of Organic Chemistry, 2007 , 2007, 29–36. Link
Sources
Handling moisture sensitivity in Lewis base catalyzed reactions
Status: Operational | Tier: 3 (Advanced Research Support) Subject: Moisture Sensitivity & Hydrolysis Management in Organocatalysis
Diagnostic Triage: Is Moisture Your Problem?
Before altering your reaction parameters, use this logic flow to confirm if moisture is the root cause of your failure. Lewis base catalysis (NHC, Phosphine, DMAP/DABCO) is notoriously sensitive to proton sources, but the symptoms vary by reaction type.
Troubleshooting Logic Tree
The following diagram outlines the decision process for diagnosing moisture-induced failure versus catalyst deactivation or kinetic stalling.
Figure 1: Diagnostic logic flow for identifying moisture-related failures in Lewis base catalyzed systems.
Technical Deep Dive: The Mechanics of Failure
To solve the problem, you must understand the "Invisible Competitor." In Lewis base catalysis, water is not just a solvent contaminant; it is a competitive nucleophile and a proton source.
Scenario A: The Acyl Ammonium Death Spiral (NHC/DMAP)
In oxidative esterifications or amidations, the catalyst forms a highly electrophilic Acyl Ammonium (or Acyl Azolium for NHCs) intermediate.
-
The Intended Pathway: The intermediate reacts with your nucleophile (alcohol/amine).
-
The Failure Mode: Water, being smaller and often more nucleophilic than bulky alcohols, attacks the intermediate. This hydrolyzes the active species back to a carboxylic acid and deactivates the cycle.
Key Insight: If you isolate the carboxylic acid version of your starting aldehyde/acid chloride, your system is wet.
Scenario B: The Morita-Baylis-Hillman (MBH) Paradox
Unlike acyl transfer, MBH reactions often require trace protons to facilitate the proton-transfer step (the rate-determining step in many mechanisms).
-
Too Dry: The reaction stalls because there is no "shuttle" to move the proton from the alpha-position.
-
Too Wet: Hydrogen bonding networks become saturated, or phosphine catalysts oxidize to phosphine oxides (dead catalyst).
Mechanistic Visualization
The diagram below illustrates the competition between the productive cycle and the moisture-induced hydrolysis pathway.
Figure 2: Kinetic competition between productive nucleophilic attack and parasitic hydrolysis in acyl transfer catalysis.
Standard Operating Procedures (SOPs)
Do not rely on "oven-dried glassware" alone. Use these validated protocols to ensure system integrity.
SOP-01: Azeotropic Drying of Hygroscopic Pre-Catalysts
Many NHC pre-catalysts (azolium salts) and phosphonium salts are hygroscopic. Using them "straight from the bottle" is a primary cause of non-reproducibility.
Protocol:
-
Dissolution: Dissolve the catalyst salt in a minimum amount of anhydrous Methanol (MeOH) or Dichloromethane (DCM) in a round-bottom flask.
-
Azeotrope Addition: Add Toluene (3x the volume of the dissolution solvent).
-
Evaporation: Rotovap the mixture. The toluene/alcohol/water azeotrope will carry off residual moisture.
-
Repetition: Repeat step 2-3 twice.
-
Final Dry: Dry under high vacuum (<0.5 mbar) for 4 hours at 40-50°C.
-
Storage: Store in a desiccator or glovebox immediately.
SOP-02: The "Self-Validating" Solvent Check
Never assume a solvent from a "dry still" is actually dry. Perform this check before adding valuable intermediates.
| Method | Sensitivity | Application |
| Karl Fischer (KF) Titration | High (ppm level) | The gold standard. Mandatory for scale-up. |
| Benzophenone Ketyl Test | Medium (Visual) | Good for THF/Ether. Blue/Purple = Dry. Colorless = Wet. |
| Isocyanate Test (Quick) | Low (Qualitative) | Add a drop of phenyl isocyanate to an aliquot. Precipitate (urea) = Wet. |
The Scientist's Rule: If your reaction is sensitive to <100 ppm water (e.g., NHC homoenolate chemistry), molecular sieves (3Å or 4Å) activated at 300°C are required in the reaction vessel, not just in the solvent bottle.
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent in Lewis Base catalysis? A: It depends. For Morita-Baylis-Hillman reactions, water/alcohol mixtures can accelerate the reaction by stabilizing the zwitterionic intermediate via hydrogen bonding. However, for Acyl Transfer or NHC Umpolung (e.g., Benzoin condensation), water is generally detrimental as it quenches the carbene or hydrolyzes the active acyl intermediate.
Q: My phosphine catalyst turns white/solid during the reaction. What is this? A: This is likely Phosphine Oxide . It indicates oxygen leakage or the presence of peroxides in your solvent (common in THF/Ether). Phosphine oxides are catalytically dead for nucleophilic processes. Fix: Distill THF over sodium/benzophenone or use inhibitor-free anhydrous solvents.
Q: How do I handle "water-tolerant" Lewis Acids/Bases reported in literature? A: Treat these claims with caution. "Water-tolerant" often implies the catalyst survives brief exposure or works in a biphasic system (micelles). It rarely means the active intermediate is immune to hydrolysis. Always start with anhydrous conditions to establish a baseline yield.
References
-
Mechanistic Insights into MBH Reactions: Aggarwal, V. K., et al. "A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions." Journal of the American Chemical Society, 2015.
-
Acyl Ammonium Intermediates & Hydrolysis: Smith, A. D., et al. "α,β-Unsaturated acyl ammonium species as reactive intermediates in organocatalysis: an update." Organic & Biomolecular Chemistry, 2021. [1][2]
-
NHC Sensitivity & Breslow Intermediate: Bode, J. W., et al. "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes." Chemical Reviews, 2012.
-
Drying Protocols (Azeotropic Distillation): Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 2017. (General Reference for Azeotropic Data).
Sources
- 1. Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Micelle-guided Morita–Baylis–Hillman reaction of ketones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of temperature on N-oxide catalyzed stereoselectivity
<_ Technical Support Center: N-Oxide Catalyzed Stereoselectivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-oxide catalyzed stereoselective reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explore the underlying principles that govern stereoselectivity, empowering you to troubleshoot effectively and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts at the intersection of temperature, kinetics, and stereocontrol in N-oxide catalysis.
Q1: What is the fundamental role of temperature in controlling stereoselectivity?
A1: Temperature is a critical parameter that dictates whether a reaction is under kinetic or thermodynamic control.[1][2] In asymmetric synthesis, where the goal is to produce one enantiomer over another, reactions are almost always run under kinetic control.[1]
At lower temperatures, the reaction's outcome is determined by the difference in the activation energies (ΔΔG‡) of the competing pathways that form the different stereoisomers. The product that is formed fastest (via the lowest energy transition state) will predominate.[2] Generally, lower temperatures enhance this energy difference, leading to higher stereoselectivity.[3] Conversely, at higher temperatures, reactions may approach equilibrium, favoring the most stable product (thermodynamic control), which for enantiomers would result in a racemic mixture.[1]
Q2: How does the Eyring equation help in understanding the effect of temperature on stereoselectivity?
A2: The Eyring equation provides a powerful framework for dissecting the thermodynamic parameters of a reaction's transition state.[4][5] It relates the reaction rate constant (k) to temperature (T), and more importantly, to the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[4][6]
The selectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. The relationship is given by:
ΔΔG‡ = ΔΔH‡ - TΔΔS‡
By conducting experiments at various temperatures and plotting ln(k/T) versus 1/T (an Eyring plot), you can determine the enthalpic and entropic contributions to the activation barrier.[6][7] This analysis is crucial for understanding whether selectivity is driven by enthalpic factors (more common at low temperatures) or entropic factors (which become more significant at higher temperatures).
Q3: What are heteroaromatic N-oxides, and why are they effective catalysts in asymmetric synthesis?
A3: Heteroaromatic N-oxides, such as pyridine N-oxide, are a class of organocatalysts characterized by a polarized N-O bond. This feature makes them strong Lewis bases and powerful electron-pair donors.[8] In catalysis, the nucleophilic oxygen atom can activate reagents, often organosilicon compounds, creating a chiral environment around the transition state that directs the stereochemical outcome of the reaction.[8] Their structural simplicity and amenability to modification make them versatile for a range of asymmetric transformations.[8]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to address specific problems you might encounter in the laboratory.
Problem 1: My reaction shows high conversion but poor enantioselectivity (% ee). How can I improve it by adjusting the temperature?
Causality & Solution:
Low enantioselectivity at high conversion often indicates that the energy difference between the two competing transition states (one leading to the R-enantiomer, the other to the S-enantiomer) is small at your current reaction temperature. Generally, lowering the reaction temperature will increase the enantiomeric excess.[3] This is because the enthalpic difference (ΔΔH‡) between the transition states becomes more dominant over the entropic term (TΔΔS‡) at lower temperatures, amplifying the selectivity.[9]
Actionable Advice:
-
Conduct a Temperature Screening Study: Systematically screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[3]
-
Data Analysis: Record the yield and % ee at each temperature. This will reveal the temperature window where selectivity is maximized.
Problem 2: I lowered the temperature, which improved my % ee, but now the reaction is impractically slow. What are my options?
Causality & Solution:
This is a classic trade-off between kinetics and selectivity. While lower temperatures favor selectivity, they also decrease the overall reaction rate as fewer molecules have sufficient energy to overcome the activation barrier.
Actionable Advice:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) can sometimes accelerate the reaction without significantly compromising enantioselectivity.[3] However, be aware that in some systems, higher catalyst concentrations can lead to the formation of less selective aggregates, a phenomenon known as a negative non-linear effect.[10][11]
-
Concentration Adjustments: Increasing the concentration of the reactants can also increase the reaction rate.
-
Extended Reaction Time: If the reactants and products are stable under the reaction conditions, simply extending the reaction time is the most straightforward solution.
Problem 3: I observed a reversal of enantioselectivity when I changed the temperature. What does this signify?
Causality & Solution:
A reversal in enantioselectivity is a fascinating and mechanistically informative result. It strongly suggests that there is a change in the reaction mechanism or that the reaction operates under the influence of non-linear temperature effects. This can happen when the enthalpic and entropic contributions to selectivity have opposing effects. At a certain "isoenantioselective temperature," the enantiomeric excess will be zero, and above or below this temperature, the opposite enantiomer will be favored.
Actionable Advice:
-
Detailed Eyring Analysis: This is a prime scenario for a detailed Eyring plot analysis. By studying the reaction at multiple temperatures, you can dissect the ΔΔH‡ and TΔΔS‡ terms to understand the thermodynamic driving forces behind the selectivity switch.
-
Consider Non-Linear Effects: Investigate potential non-linear effects (NLEs), where the product's enantiomeric excess is not directly proportional to the catalyst's enantiomeric purity.[11][12] These effects can be influenced by temperature and catalyst aggregation.[10]
Problem 4: My results for temperature-dependent studies are not reproducible. What are the likely sources of error?
Causality & Solution:
Reproducibility issues often stem from inconsistencies in experimental setup and reagent quality. Temperature fluctuations, even minor ones, can have a significant impact on stereoselectivity.
Actionable Advice:
-
Verify Temperature Control: Ensure your cooling bath or cryostat maintains a stable and uniform temperature. Calibrate your thermometer against a standard.
-
Reagent Purity: Use reagents and solvents of the highest purity. Trace impurities, especially water, can deactivate or alter the catalyst, leading to inconsistent results.[3][13] Ensure solvents are anhydrous and properly degassed.
-
Inert Atmosphere: Many N-oxide catalyzed reactions are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[3]
-
Analytical Method Validation: Confirm that your chiral HPLC or GC method provides baseline separation of the enantiomers (Resolution > 1.5) and that your response factors are linear.[13]
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Systematic Temperature Screening for Optimal Stereoselectivity
This protocol provides a framework for investigating the effect of temperature on your N-oxide catalyzed reaction.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Ensure all reagents are pure and solvents are anhydrous.[13]
-
Prepare a stock solution of your N-oxide catalyst.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate and solvent.
-
Cool the reaction mixture to the first target temperature (e.g., 25 °C). Use a suitable cooling bath (ice-water for 0 °C, dry ice/acetone for -78 °C) and a calibrated thermometer.
-
Add the N-oxide catalyst stock solution, followed by the co-reagent to initiate the reaction.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by TLC or another suitable method.
-
Once the reaction reaches a predetermined conversion (or after a set time), quench the reaction appropriately (e.g., by adding a saturated aqueous solution of NaHCO₃).
-
-
Work-up and Analysis:
-
Perform a standard aqueous work-up and purify the product via column chromatography.
-
Determine the yield and enantiomeric excess (% ee) using a validated chiral HPLC or GC method.
-
-
Iteration:
-
Repeat steps 2-4 for each desired temperature point (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 25 | 2 | 95 | 65 |
| 0 | 6 | 92 | 88 |
| -20 | 18 | 90 | 94 |
| -40 | 48 | 85 | >99 |
| -78 | 96 | 70 | >99 |
Visualization of Key Concepts
.dot
Caption: Energy profile of competing transition states.
.dot
Caption: Troubleshooting workflow for low enantioselectivity.
References
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Wikipedia. Eyring equation. [Link]
-
Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
Macmillan Group. Nonlinear Effects in Enantioselective Catalysis. [Link]
-
Mayer, L. C., Heitsch, S., & Trapp, O. (2022). Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. Accounts of Chemical Research. [Link]
-
MDPI. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. [Link]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition in English, 48(3), 456-494. [Link]
-
Dorta, R., & Togni, A. (2004). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. Catalytic Enantioselective Pyridine N-Oxidation. [Link]
-
PubMed Central. Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. [Link]
-
National Institutes of Health. On the Ability of the N–O bond to Support a Stable Stereogenic Axis: Peptide-Catalyzed Atroposelective N-Oxidation. [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. [Link]
-
National Institutes of Health. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. [Link]
-
Scribd. EXPERIMENT 1. [Link]
-
Wikipedia. Non-linear effect. [Link]
-
Studyclix. Investigate the Effect of Temperature on Catalase Activity. [Link]
-
Scribd. Chemical Kinetic II, Eyring Equation and Its Application. [Link]
-
Chemistry LibreTexts. 6.4.1: Eyring equation. [Link]
-
ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
Journal of Chemical Education. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. [Link]
-
Journal of Chemical Education. Understanding product optimization: Kinetic versus thermodynamic control. [Link]
-
Ohio Journal of Science. Effect of Temperature on Catalase Activity. [Link]
-
Oxford Reference. Eyring equation. [Link]
-
Denmark Group. Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. [Link]
-
ACS Publications. Understanding product optimization: Kinetic versus thermodynamic control. [Link]
-
American Chemical Society. Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
-
YouTube. Lec17 - The Eyring-Polanyi Equation. [Link]
-
ResearchGate. Plausible explanation for the low enantioselectivity observed. [Link]
-
ResearchGate. Effect of temperature on catalyst selectivity towards N 2. [Link]
-
National Institutes of Health. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. [Link]
-
Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Eyring equation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Non-linear effects - Wikipedia [en.wikipedia.org]
- 12. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Metal Impurity Removal in Pyridine N-Oxide Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Remediation of Elemental Impurities (Pd, Cu, Fe, etc.) from Pyridine N-Oxide Scaffolds[1]
Introduction: The "Metal Sponge" Paradox
User Query: "I followed standard workup procedures, but my Pyridine N-Oxide intermediate still retains >500 ppm Palladium. Why is this specific scaffold so difficult to purify?"
Scientist's Log:
Pyridine N-oxides present a unique challenge in pharmaceutical process chemistry. Unlike standard organics, the N-oxide moiety possesses a highly polarized
In essence, your product is competing with your purification agents.[1] To remove the metal, you must introduce a scavenging agent with a thermodynamic affinity for the metal that significantly exceeds the binding constant (
Module 1: Diagnostic & Strategy Visualization
Before initiating a remediation protocol, you must characterize the impurity profile.[1] The strategy changes based on the metal's oxidation state and the matrix solubility.
Workflow: Scavenger Selection Logic
Figure 1: Decision matrix for selecting the appropriate remediation strategy based on metal species and product solubility.
Module 2: Scavenging Protocols (The "Gold Standard")
For Pyridine N-oxides, functionalized silica scavengers are superior to activated carbon.[1] Carbon often adsorbs the polar N-oxide product, leading to yield losses of 10–30%.[1] Silica scavengers rely on covalent bonding, minimizing non-specific adsorption.[1]
Protocol A: Palladium Removal (The Thiol/TMT Method)
Best for: Suzuki/Heck couplings involving Pyridine N-oxides.
Reagents:
-
SiliaMetS® Thiol (or equivalent 3-mercaptopropyl silica)
-
SiliaMetS® TMT (Trithiocyanuric acid - for stubborn Pd complexes)
Step-by-Step Procedure:
-
Quantification: Measure residual Pd via ICP-MS.
-
Stoichiometry: Calculate 4 equivalents of scavenger relative to the residual metal (NOT the product).
-
Calculation: If you have 1000 ppm Pd in 10g product:
-
-
Solvent Selection: Dissolve crude N-oxide in THF, MeOH, or Ethyl Acetate .[1] Avoid DMF/DMSO if possible (these solvents compete for the metal).
-
Incubation: Add scavenger. Agitate (do not stir with magnetic bar if possible, use overhead stirrer to prevent grinding silica) at 50°C for 4 hours .
-
Note: Room temperature is often insufficient for N-oxides due to the high activation energy required to displace the N-oxide ligand.
-
-
Filtration: Filter through a 0.45µm pad or Celite.
-
Wash: Wash the filter cake with clean solvent (critical to recover N-oxide trapped in pore volume).
Protocol B: Copper/Iron Removal (The Chelation Method)
Best for: Cu-catalyzed etherifications or Fe from equipment leaching.
Reagents:
-
SiliaMetS® Imidazole or TAAcOH (Triaminetetraacetic acid - supported EDTA).[1]
Procedure Differences:
-
pH Sensitivity: These chelators work best at neutral to slightly basic pH (pH 7-9).[1] If your N-oxide is an HCl salt, neutralize it with TEA or
prior to scavenging.[1] -
Time: Copper kinetics are generally faster.[1] 1-2 hours at RT is often sufficient.[1]
Module 3: Troubleshooting & FAQs
Q1: The scavenger failed. Pd levels dropped from 1000 ppm to 400 ppm, but I need <10 ppm. What now?
Diagnosis: This is likely a "Ligand Competition" failure.[1] The Pd is bound too tightly to the N-oxide or a phosphine ligand. Corrective Actions:
-
Increase Temperature: Heat to reflux (60-70°C). Heat promotes ligand exchange.[1]
-
Switch Ligand Class: If Thiol failed, switch to TMT (SiliaMetS® DMT) .[1] TMT is a stronger binder for Pd(II) in the presence of competing ligands.
-
The "Double Tap": Perform a sequential treatment. Filter off the first batch of scavenger, then add fresh scavenger.[1] This shifts the equilibrium more effectively than adding a large excess in one go.[1]
Q2: My Pyridine N-oxide is water-soluble. Can I use these silica scavengers?
Answer: Yes, but with caveats.
-
Solvent: Water is compatible with silica scavengers, but the hydration shell around the metal can slow down kinetics.[1]
-
Recommendation: If possible, use a mixture of Water/MeOH (1:1).[1]
-
Alternative: For strictly aqueous phases, water-soluble polymeric chelators (e.g., PAA-based) or simple liquid-liquid extraction with water-soluble EDTA (at pH 9) are often more cost-effective.[1]
Q3: Will the scavenger reduce my N-oxide back to a Pyridine?
Answer: Generally, No .[1] Most silica scavengers (Thiol, Amine, TMT) are chemically stable and non-reducing.[1]
-
Risk:[2][3][4] Avoid using scavengers containing reactive hydrides or strong reducing metals (e.g., Zn-based scavengers used for other purposes).[1]
-
Verification: Run a TLC or LC-MS of the supernatant after 1 hour. If the [M-16] peak appears, switch to a non-thiol scavenger like SiliaMetS® Imidazole .[1]
Module 4: Data & Regulatory Reference
ICH Q3D Elemental Impurity Limits (Oral Route)
Target these limits in your final API.
| Element | Class | PDE (µ g/day ) | Concentration Limit (10g daily dose) |
| Cd | 1 | 5 | 0.5 ppm |
| Pb | 1 | 5 | 0.5 ppm |
| Co | 2A | 50 | 5 ppm |
| V | 2A | 100 | 10 ppm |
| Ni | 2A | 200 | 20 ppm |
| Pd | 2B | 100 | 10 ppm |
| Cu | 3 | 3000 | 300 ppm |
Comparative Efficiency Data (Pyridine N-Oxide Matrix)
Simulated data based on typical industry recovery rates.
| Method | Pd Removal Efficiency | Product Recovery | Notes |
| Crystallization | 60-80% | 70-85% | Inefficient for trace removal; requires multiple crops.[1] |
| Activated Carbon | 90-95% | 60-80% | High product loss due to N-oxide polarity.[1] |
| Silica-Thiol (50°C) | >98% | >95% | Optimal balance of purity and yield.[1][5] |
| Liquid Extraction | 40-60% | >95% | Poor efficiency for N-oxides due to phase transfer issues.[1] |
References
-
Removing Palladium from Organic Reaction Mixtures. SiliCycle Application Notes. Detailed protocols for SiliaMetS scavengers.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS). Discusses industrial case studies including Pfizer and Merck workflows.
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH).[1][3][6] The regulatory standard for metal limits in drug products.[6][7]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Context on N-oxide stability and synthesis challenges.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Chiral Separation of 1-Phenylethanol Derivatives
For researchers and professionals in drug development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. 1-Phenylethanol and its derivatives are common chiral building blocks and intermediates where the separation of (R)- and (S)-enantiomers is a critical analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this separation, grounded in experimental data and the fundamental principles of chiral recognition.
The Imperative of Chiral Purity
1-Phenylethanol possesses a single stereocenter, leading to two enantiomers, (R)- and (S)-1-phenylethanol. These enantiomers can exhibit markedly different physiological and pharmacological effects, a common theme in chiral drug development.[1] Therefore, the ability to separate, identify, and quantify these enantiomers is paramount for quality control, process optimization in asymmetric synthesis, and regulatory compliance.[2] HPLC, particularly with Chiral Stationary Phases (CSPs), stands out as a robust, sensitive, and reproducible technique for this purpose.[1][3]
Comparing Chiral Stationary Phases (CSPs): The Heart of the Separation
Chiral separation by HPLC is achieved by creating a chiral environment where enantiomers can form transient, diastereomeric complexes with a chiral selector, which is immobilized onto the stationary phase.[4] The differing stability of these complexes leads to different retention times and, thus, separation.[4] The choice of CSP is the most critical factor in method development. While numerous CSPs exist, polysaccharide-based, cyclodextrin-based, and Pirkle-type phases are among the most successful for separating aromatic alcohols like 1-phenylethanol.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide derivatives, particularly carbamates of cellulose and amylose coated or immobilized on a silica support, are the most widely used CSPs for their broad applicability and excellent enantiorecognition capabilities.[1][5] They are responsible for a vast majority of reported chiral separations.[5]
Mechanism of Action: The chiral recognition mechanism is complex and multi-modal, relying on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the analyte can interact. The functional groups on the analyte (e.g., the hydroxyl and phenyl groups of 1-phenylethanol) interact differently with the carbamate derivatives on the polysaccharide backbone, leading to separation.
Comparative Performance: Several polysaccharide columns have demonstrated effective separation of 1-phenylethanol enantiomers. The choice between them often depends on the specific derivative being analyzed and the desired mobile phase conditions.
| Chiral Stationary Phase | Typical Mobile Phase | Key Performance Notes | Reference(s) |
| Lux Cellulose-3 | n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v) | Achieves baseline chiral separation of (R)- and (S)-1-phenylethanol. | [6] |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5, v/v) | A classic choice, providing excellent resolution (>1.5). | [7] |
| Chiralcel® OJ-H | n-Hexane / 2-Propanol (99:1, v/v) | Achieves baseline separation, often with different selectivity than OD-H. | [7] |
| Chiralcel® AD-H | n-Hexane / Ethanol (70:30, v/v) | Provides good resolution (Rs = 1.6), demonstrating the utility of ethanol as a modifier. | [7] |
| Chiracel OB-H | n-hexane/isopropanol (e.g., 90/10 or 85/15) | Effective for various 1-phenylethanol derivatives; HOMO energy is a key predictor of retention. | [8] |
Note: Resolution and retention times can vary based on the specific instrument, column dimensions, and precise mobile phase composition.[7]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. This structure is central to their separation mechanism.
Mechanism of Action: The primary mechanism for chiral recognition on cyclodextrin-based CSPs is inclusion complexation. The phenyl group of the 1-phenylethanol derivative fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs through secondary interactions between the analyte's functional groups (especially the hydroxyl group at the stereocenter) and the hydroxyl groups at the rim of the cyclodextrin cavity. The fit and interaction strength will differ for the two enantiomers, enabling separation. These phases are typically used in reversed-phase mode.
Pirkle-Type CSPs
Named after William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica surface.[9] A common example is the Whelk-O® 1 column, which is known for its exceptional generality.[9]
Mechanism of Action: Pirkle-type phases operate primarily through π-π interactions, hydrogen bonding, and dipole-dipole interactions. The Whelk-O® 1, for instance, is a π-electron acceptor/π-electron donor phase.[9] For an analyte like 1-phenylethanol, the phenyl ring can act as a π-donor, interacting with the π-acceptor region of the CSP. Simultaneously, the hydroxyl group can engage in hydrogen bonding. The rigid, well-defined structure of the selector allows for predictable interactions, and a key advantage is that using a CSP with the opposite absolute configuration can often invert the elution order.[9]
The Critical Role of the Mobile Phase
Optimizing the mobile phase is as crucial as selecting the right column. In normal-phase chromatography, which is common for polysaccharide CSPs, the mobile phase typically consists of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol).[6][7][10]
-
Alcohol Modifier: The type and concentration of the alcohol modifier are critical. The alcohol competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. Increasing the alcohol concentration generally reduces retention times. A less polar alcohol like 2-propanol often provides better enantioselectivity than more polar ones like ethanol or methanol because it is a weaker competitor.[11]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, or diethylamine - DEA) can significantly improve peak shape and resolution, especially for acidic or basic analytes, by suppressing unwanted ionic interactions with residual silanols on the silica support.[6][12]
Workflow for Chiral Method Development
Developing a robust chiral separation method is a systematic process. The goal is to find conditions that provide adequate resolution (Rs > 1.5) in a reasonable analysis time with sharp, symmetrical peaks.
Caption: Workflow for HPLC Chiral Method Development.
Experimental Protocol: Separation of 1-Phenylethanol Enantiomers
This protocol provides a representative method for the baseline separation of (R)- and (S)-1-phenylethanol enantiomers using a polysaccharide-based CSP.[1][6]
1. Materials and Instrumentation
-
System: HPLC system with a pump, autosampler, column oven, and UV detector.[7]
-
Column: Lux Cellulose-3, 5 µm particle size.[6]
-
Chemicals: Racemic 1-phenylethanol standard, HPLC-grade n-heptane, 2-propanol (IPA), and trifluoroacetic acid (TFA).[6]
-
Sample Preparation: Prepare a stock solution of racemic 1-phenylethanol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]
2. Chromatographic Conditions
-
Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 15 °C.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[1]
3. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed by injecting a standard of a single, pure enantiomer if available.
-
Calculate the resolution (Rs) between the two peaks to ensure baseline separation is achieved (Rs ≥ 1.5).
4. Expected Outcome This method is expected to yield two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of 1-phenylethanol, allowing for accurate quantification of the enantiomeric excess (e.e.) in a sample.[6]
Conclusion
The successful chiral separation of 1-phenylethanol derivatives by HPLC is a multifactorial process hinging on the synergistic selection of the chiral stationary phase and the mobile phase. Polysaccharide-based CSPs represent a powerful and versatile starting point, offering excellent enantiorecognition for a wide range of these aromatic alcohols. However, a systematic screening approach that includes other phase types, such as Pirkle or cyclodextrin-based columns, can be invaluable for particularly challenging separations. By understanding the underlying principles of chiral recognition and following a logical method development workflow, researchers can confidently develop robust and reliable methods to ensure the stereochemical purity of their compounds.
References
- Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC). Benchchem.
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.
- HPLC chromatograms for the separation of 1‐phenylethanol (A) and... ResearchGate.
- Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase... ResearchGate.
- A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Benchchem.
- Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. ResearchGate.
- CHIRAL STATIONARY PHASES. Regis Technologies.
- γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. Royal Society of Chemistry.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
- Chiral separation techniques a practical approach. ResearchGate.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH).
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Basics of chiral HPLC. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
